(+)-JJ-74-138
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22F8N2OS |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
[4-[2-methyl-5-(trifluoromethyl)phenyl]piperazin-1-yl]-[(1R,2S)-2-[3-(pentafluoro-λ6-sulfanyl)phenyl]cyclopropyl]methanone |
InChI |
InChI=1S/C22H22F8N2OS/c1-14-5-6-16(22(23,24)25)12-20(14)31-7-9-32(10-8-31)21(33)19-13-18(19)15-3-2-4-17(11-15)34(26,27,28,29)30/h2-6,11-12,18-19H,7-10,13H2,1H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
YLXDFZCDJOWDSY-RTBURBONSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Emergence of (+)-JJ-74-138: A Non-Competitive Androgen Receptor Antagonist for Advanced Prostate Cancer
A Technical Whitepaper for Drug Development Professionals and Researchers
Introduction: The androgen receptor (AR) remains a critical therapeutic target in the management of prostate cancer. However, the efficacy of current AR antagonists, which competitively inhibit androgen binding, is often compromised by the development of resistance, particularly in castration-resistant prostate cancer (CRPC). A promising new agent, (+)-JJ-74-138, has been identified as a novel, non-competitive AR antagonist with the potential to overcome these resistance mechanisms. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, experimental methodologies, and its proposed mechanism of action to inform ongoing research and drug development efforts.
Core Properties and Mechanism of Action
This compound is a structural analogue of JJ-450, optimized for greater potency in inhibiting androgen-independent AR activity.[1][2] Unlike clinically approved AR antagonists that compete with dihydrotestosterone (DHT) for the ligand-binding domain (LBD), this compound functions non-competitively.[1][2] This distinction is crucial as it suggests a different mechanism of action that could be effective against AR variants that lack the LBD, a known driver of resistance.[2]
The primary mechanism of this compound involves several key actions:
-
Inhibition of AR Binding to Androgen Response Elements (AREs): A chromatin immunoprecipitation (ChIP) assay demonstrated that this compound inhibits the binding of the androgen receptor to AREs on target genes.[1][2]
-
Reduction of Nuclear AR Levels: In the absence of androgens, this compound has been shown to reduce the levels of AR within the nucleus.[1][2][3]
-
Inhibition of AR and ARv7 Target Gene Expression: The compound effectively inhibits the mRNA expression of genes targeted by both the full-length AR and the ARv7 splice variant.[1][2][3]
-
Direct Binding to AR: A surface plasmon resonance (SPR) assay confirmed that this compound directly binds to the androgen receptor.[1][2]
These actions collectively lead to the suppression of AR transcriptional activity, even in the presence of androgens, and in forms of the receptor that are resistant to conventional antagonists.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Resistance Profile | Assay | Treatment | Key Findings | Reference |
| LN95 | AR-positive | Enzalutamide-resistant | Cell Proliferation | Low dosages of this compound | Dose-dependent inhibition of cell growth.[2] | [1][2] |
| 22Rv1 | AR-positive | Enzalutamide-resistant | Cell Proliferation | Low dosages of this compound | Dose-dependent inhibition of cell growth.[2] | [1][2] |
| C4-2 | AR-positive | Castration-resistant | PSA Expression | 10 µM this compound for 48h | Inhibition of PSA protein levels.[2][4] | [2][4] |
| LN95 | AR-positive | Enzalutamide-resistant | PSA Expression | 10 µM this compound for 48h | Inhibition of PSA protein levels.[2][4] | [2][4] |
| 22Rv1 | AR-positive | Enzalutamide-resistant | PSA Expression | 10 µM this compound for 48h | Inhibition of PSA protein levels.[2][4] | [2][4] |
| PC3 | AR-negative | - | Cell Proliferation | Low dosages of this compound | No significant inhibition of cell growth.[1][2] | [1][2] |
| DU145 | AR-negative | - | Cell Proliferation | Low dosages of this compound | No significant inhibition of cell growth.[1][2] | [1][2] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Tumor Volume | This compound | 10 mg/kg | 3 weeks | Significantly reduced tumor volume on days 10 and 13 compared to control.[2] | [2] |
| Body Weight | This compound | 10 mg/kg | 3 weeks | No significant change in body weight, suggesting good tolerability.[2] | [2] |
| Survival | This compound | 10 mg/kg | - | Ad hoc analysis showed significantly increased survival compared to enzalutamide-treated mice.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the characterization of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: AR-positive (LN95, 22Rv1, C4-2) and AR-negative (PC-3, DU145) prostate cancer cell lines were used.[2]
-
Culture Conditions: Cells were cultured in appropriate media, and for androgen-free conditions, charcoal-stripped fetal bovine serum was used.
-
Proliferation Assay: Cells were treated with varying concentrations of this compound for 6 days, and cell growth was measured to determine the dose-dependent inhibitory effects.[2]
PSA ELISA Assay
-
Objective: To quantify the secretion of Prostate-Specific Antigen (PSA), a biomarker for AR activity.
-
Procedure: CRPC cell lines (C4-2, LN95, 22Rv1) were treated with 10 µM this compound for 48 hours.[2][4] The concentration of PSA in the cell culture media was then determined using an enzyme-linked immunosorbent assay (ELISA) kit. PSA levels were normalized to the total number of cells.[2][4]
Western Blotting and Nuclear/Cytoplasmic Fractionation
-
Objective: To assess the levels of AR protein in whole-cell lysates and in nuclear and cytoplasmic fractions.
-
Procedure: Cells were treated with 10 µmol/L this compound or 10 nmol/L of the synthetic androgen R1881 for 20 hours.[3] Following treatment, cells were lysed, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against AR.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To confirm the direct binding of this compound to the androgen receptor.
-
Procedure: Purified full-length AR was immobilized on a sensor chip.[5] Different concentrations of this compound (100, 200, 400, 800, 1600 nmol/L) were injected over the surface, and the binding was detected by changes in the refractive index at the surface, allowing for the calculation of the dissociation constant (KD).[5]
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound inhibits the binding of AR to AREs on the DNA.
-
Procedure: Cells were treated with this compound. The cells were then cross-linked to fix protein-DNA interactions. The chromatin was sheared, and an antibody against AR was used to immunoprecipitate the AR-DNA complexes. The associated DNA was then purified and analyzed by qPCR to quantify the amount of ARE-containing DNA that was bound to AR.[1][2]
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice were used.
-
Tumor Implantation: 22Rv1 cells were subcutaneously injected to establish xenograft tumors.
-
Treatment: Once tumors reached a certain volume, mice were treated with this compound (10 mg/kg), enzalutamide, or a vehicle control.[2]
-
Endpoints: Tumor volume and mouse body weight were monitored regularly.[2]
Visualizing the Molecular Landscape
To better understand the context and mechanism of this compound's action, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.
Figure 2: Proposed Mechanism of Action of this compound.
Figure 3: Experimental Workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
This compound represents a significant advancement in the development of androgen receptor antagonists. Its novel, non-competitive mechanism of action provides a compelling strategy to circumvent the resistance mechanisms that plague current prostate cancer therapies. The compound demonstrates potent in vitro activity against enzalutamide-resistant cell lines and promising in vivo efficacy with a favorable safety profile.[1][2]
Further research should focus on elucidating the precise binding site of this compound on the androgen receptor and expanding in vivo studies to include additional models of CRPC and AR splice variant-driven tumors. The data presented herein strongly support the continued development of this compound as a potential next-generation therapeutic for patients with advanced, treatment-resistant prostate cancer.
References
- 1. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
The Evolution of a Novel Androgen Receptor Antagonist: A Technical Guide to the Discovery and Development of (+)-JJ-74-138 from JJ-450
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) remains a pivotal target in the treatment of prostate cancer. However, the emergence of resistance to existing AR antagonists, which competitively target the ligand-binding domain (LBD), presents a significant clinical challenge. This has spurred the development of novel, non-competitive inhibitors that can overcome these resistance mechanisms. This technical guide details the discovery and development of (+)-JJ-74-138, a potent, non-competitive AR antagonist derived from the lead compound JJ-450. We provide a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers in the field of oncology and drug discovery.
Introduction: The Rationale for Developing Novel AR Antagonists
Androgen deprivation therapy and AR antagonists that compete with androgens for the LBD are the cornerstones of prostate cancer treatment.[1] However, resistance often develops through various mechanisms, including AR mutations, amplification, and the expression of AR splice variants (AR-Vs) that lack the LBD, rendering LBD-targeting drugs ineffective. This clinical reality underscores the urgent need for AR inhibitors with alternative mechanisms of action.
The small molecule JJ-450 was identified as a promising non-competitive AR antagonist capable of inhibiting both full-length AR and AR variants.[2] JJ-450 is a racemic mixture of two stereoisomers, (–)-JJ-450 and (+)-JJ-450, with the (–) enantiomer being more potent in inhibiting androgen-induced AR activity.[3] Recognizing the potential of this chemical scaffold, further efforts were undertaken to develop structural analogs with improved efficacy, particularly against enzalutamide-resistant forms of prostate cancer. This endeavor led to the identification of this compound, a structural analog of JJ-450 with enhanced potency.[1][4]
From JJ-450 to this compound: A Developmental Overview
The development of this compound from JJ-450 followed a logical progression of analog synthesis and screening to optimize its therapeutic properties. The primary goal was to enhance the inhibition of androgen-independent AR activation, a key feature of castration-resistant prostate cancer (CRPC).
Quantitative Data Summary
A key finding in the development of this compound was its superior potency compared to its parent compound, JJ-450, and its effectiveness in enzalutamide-resistant cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Enzalutamide Resistance | IC50 of this compound (µM) |
| C4-2 | AR-positive | Responsive | 1.16[4] |
| LN95 | AR-positive, AR-V7 positive | Resistant | 2.95[4] |
| 22Rv1 | AR-positive, AR-V7 positive | Resistant | 4.32[4] |
Table 2: Comparative Inhibition of PSA Expression by JJ-450 Stereoisomers and this compound
| Compound | Concentration (10 µM) | Cell Line | Inhibition of PSA Expression (relative to control) |
| (–)-JJ-450 | 10 µM | LN95 | Slight inhibition[4] |
| (+)-JJ-450 | 10 µM | LN95 | Moderate inhibition[4] |
| This compound | 10 µM | LN95 | Strong inhibition[4] |
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a non-competitive inhibition of the androgen receptor. Unlike traditional anti-androgens that compete with dihydrotestosterone (DHT) for binding to the LBD, this compound binds to the AR at a different site. This binding has several downstream consequences that collectively inhibit AR signaling.
Key aspects of the mechanism of action of this compound include:
-
Non-competitive Binding: this compound directly binds to the androgen receptor, as demonstrated by surface plasmon resonance (SPR) assays.[4] This binding does not compete with DHT for the LBD.[4]
-
Reduced Nuclear AR Levels: Treatment with this compound leads to a reduction in the levels of AR in the nucleus.[4]
-
Inhibition of AR Binding to AREs: Chromatin immunoprecipitation (ChIP) assays have shown that this compound inhibits the binding of the AR to androgen response elements (AREs) on target genes.[4]
-
Inhibition of AR and AR-V7 Target Gene Expression: By preventing AR from binding to AREs, this compound inhibits the transcription of AR target genes, such as KLK3 (PSA) and NKX3-1, as well as AR-V7 target genes like UBE2C and CDC20.[4]
-
Inhibition of Cell Proliferation: The downstream effect of this signaling inhibition is a dose-dependent reduction in the proliferation of AR-positive prostate cancer cells, including those resistant to enzalutamide.[4]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on the methodologies described in the primary literature.
Cell Culture
Prostate cancer cell lines (C4-2, LN95, 22Rv1, PC-3, and DU145) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments involving androgen treatment, cells are cultured in phenol red-free RPMI-1640 with 5% charcoal-stripped serum (CSS) for at least 24 hours prior to treatment.
PSA Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the amount of prostate-specific antigen (PSA) secreted by prostate cancer cells into the culture medium.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with varying concentrations of this compound, JJ-450, or vehicle control for 48 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions (e.g., Human PSA ELISA Kit). This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PSA antibody.
-
Incubating to allow PSA to bind to the immobilized antibody.
-
Washing away unbound substances.
-
Adding an enzyme-linked polyclonal antibody specific for PSA.
-
Washing to remove unbound antibody-enzyme reagent.
-
Adding a substrate solution to develop color in proportion to the amount of PSA bound.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the PSA concentration to the cell number in each well.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of AR and AR-V7 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for 36 hours. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for the target genes (e.g., KLK3, NKX3-1, UBE2C, CDC20) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
This method is used to detect the levels of specific proteins, such as AR, in cell lysates.
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-AR antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Surface Plasmon Resonance (SPR)
SPR is used to measure the direct binding of this compound to the AR protein in real-time.
-
Chip Preparation: Immobilize purified full-length AR protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram.
-
Data Analysis: Analyze the sensorgram to determine the association and dissociation rate constants, and to calculate the binding affinity (KD).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the AR protein is bound to specific DNA regions (AREs) in the genome.
-
Cross-linking: Treat cells with this compound and/or DHT. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody to immunoprecipitate the AR-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific DNA sequences (AREs of target genes) in the immunoprecipitated DNA using qPCR.
Synthesis of this compound
While the specific, detailed synthetic route for the conversion of JJ-450 to this compound is proprietary and not fully disclosed in the available literature, the structural modifications suggest a multi-step synthesis common in medicinal chemistry. The synthesis of JJ-450 analogs, including this compound, would likely involve standard organic chemistry reactions such as amide bond formation. A plausible, generalized synthetic approach is outlined below.
The synthesis would likely involve the coupling of a carboxylic acid derivative of the core JJ-450 scaffold with a specific amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC). This would be followed by purification and characterization to yield the final this compound compound.
Conclusion and Future Directions
The development of this compound from JJ-450 represents a successful example of rational drug design to overcome resistance in prostate cancer. Its non-competitive mechanism of action, potent activity against enzalutamide-resistant cell lines, and in vivo efficacy make it a promising candidate for further preclinical and clinical development.
Future research should focus on:
-
Elucidating the precise binding site of this compound on the androgen receptor.
-
Further optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds.
-
Investigating the potential for combination therapies with other anti-cancer agents.
This technical guide provides a comprehensive overview of the discovery and development of this compound, serving as a valuable resource for the scientific community engaged in the fight against prostate cancer.
References
- 1. toolify.ai [toolify.ai]
- 2. A novel androgen receptor antagonist JJ-450 inhibits enzalutamide-resistant mutant ARF876L nuclear import and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of androgen receptor antagonists with bulky side chains for overcoming antiandrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Solubility Profile of (+)-JJ-74-138
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JJ-74-138 is a novel small molecule identified as a potent, non-competitive antagonist of the Androgen Receptor (AR).[1][2] This technical guide provides a summary of its known physicochemical properties, solubility characteristics, and detailed experimental protocols relevant to its biological evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly for castration-resistant prostate cancer (CRPC).
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively published, the following information has been derived from its chemical structure. The structure reveals a complex aromatic system with multiple nitrogen and oxygen heteroatoms, suggesting a molecule with moderate polarity.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁N₃O₂ | Calculated |
| Molecular Weight | 399.45 g/mol | Calculated |
| Chemical Structure | [1] |
Note: Properties such as melting point, boiling point, and pKa have not been reported in the reviewed literature and would require experimental determination.
Solubility
The solubility of this compound has been practically described in the context of its use in biological assays.
| Solvent | Solubility Information | Application |
| Dimethyl sulfoxide (DMSO) | Soluble; used as a vehicle for in vitro and in vivo studies.[1] | Stock solution preparation for cell culture experiments and as a vehicle for animal administration.[1] |
| Aqueous Media (e.g., cell culture media, saline) | Limited solubility is inferred; typically diluted from a DMSO stock for final experimental concentrations. | Used in cell-based assays and for in vivo administration after dilution from a DMSO stock.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (typically ranging from 0.1 to 10 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the results are normalized to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot Analysis
This protocol is employed to analyze the effect of this compound on protein expression levels, particularly the Androgen Receptor (AR).
Methodology:
-
Cell Lysis: Prostate cancer cells are treated with this compound or vehicle control for a specified time (e.g., 24-48 hours). Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the protein of interest (e.g., AR) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of prostate cancer.
Methodology:
-
Cell Implantation: Male immunodeficient mice (e.g., NOD-scid gamma mice) are subcutaneously inoculated with a suspension of prostate cancer cells (e.g., 22Rv1) mixed with Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound as a non-competitive antagonist of the Androgen Receptor.
Caption: Mechanism of this compound as a non-competitive AR antagonist.
General Workflow for In Vitro Evaluation
The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
In Vitro Characterization of Novel AR Antagonist (+)-JJ-74-138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (+)-JJ-74-138, a novel, non-competitive androgen receptor (AR) antagonist. This document details the experimental methodologies used to assess its binding affinity, functional antagonism of AR signaling, and its effects on prostate cancer cell proliferation. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented.
Introduction to this compound
Prostate cancer is a leading cause of cancer-related mortality in men, with its progression largely driven by the androgen receptor (AR).[1] While androgen deprivation therapies and AR antagonists that competitively bind to the ligand-binding domain (LBD) are standard treatments, resistance often develops, frequently through mechanisms like AR splice variant expression that lack the LBD.[1][2]
This compound is a structural analog of JJ-450, developed to overcome these resistance mechanisms.[1][2] Unlike clinically approved AR antagonists that compete with androgens for the LBD, this compound functions as a non-competitive antagonist .[1][2][3] This suggests a different mechanism of action that may be effective against both full-length AR and its LBD-lacking splice variants, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including cases resistant to treatments like enzalutamide.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
Table 1: Inhibition of Prostate-Specific Antigen (PSA) Secretion
| Cell Line | Description | IC50 (µM) of this compound |
| C4-2 | Castration-Resistant Prostate Cancer (CRPC) | 1.16[4] |
| LN95 | Enzalutamide-Resistant, AR-V7 Positive | 2.95[4] |
| 22Rv1 | Enzalutamide-Resistant, AR-V7 Positive | 4.32[4] |
Table 2: Binding Affinity to Androgen Receptor
| Analytical Method | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | Not explicitly quantified in the provided search results, but direct binding was detected.[1][4] |
Table 3: Effect on Cell Proliferation
| Cell Line | AR Status | Effect of this compound |
| LN95 | Positive | Dose-dependent inhibition[1][4] |
| 22Rv1 | Positive | Dose-dependent inhibition[1][4] |
| PC-3 | Negative | Little to no effect[1][4] |
| DU145 | Negative | Little to no effect[1][4] |
Androgen Receptor Signaling and Antagonist Action
The androgen receptor is a ligand-activated transcription factor. In its canonical pathway, binding of androgens like dihydrotestosterone (DHT) to the LBD in the cytoplasm induces a conformational change. This allows the AR to translocate to the nucleus, dimerize, and bind to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes like KLK3 (which codes for PSA) that drive cell proliferation and survival.[5]
References
- 1. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of (+)-JJ-74-138 with the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of the novel compound (+)-JJ-74-138 to the androgen receptor (AR). This compound has emerged as a significant molecule in the study of castration-resistant prostate cancer (CRPC) due to its unique non-competitive mechanism of action. This document collates key quantitative data, details the experimental methodologies for assessing its binding and functional effects, and visualizes the associated molecular pathways and experimental workflows.
Executive Summary
This compound is a novel, potent, and non-competitive antagonist of the androgen receptor.[1][2] Unlike conventional anti-androgens that compete with endogenous ligands for the ligand-binding domain (LBD), this compound inhibits AR activity through an alternative mechanism, making it a promising candidate for overcoming resistance to current therapies.[1] This is substantiated by its ability to inhibit androgen-independent AR activity, particularly in enzalutamide-resistant prostate cancer cell lines.[1][2] Experimental evidence from surface plasmon resonance (SPR) assays confirms a direct interaction with the AR, while functional assays demonstrate its efficacy in downregulating AR target gene expression and inhibiting cancer cell proliferation.[1]
Quantitative Data Summary
The binding affinity and functional inhibition of this compound have been quantified through various assays. The following tables summarize the key data points for easy comparison.
Table 1: Direct Binding Affinity of this compound to the Androgen Receptor
| Compound | Dissociation Constant (Kd) | Assay Method |
| This compound | 1.1 µM | Surface Plasmon Resonance (SPR) |
Data extracted from Cole et al., 2022.[1]
Table 2: Functional Inhibition of PSA Expression by this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value | Description |
| C4-2 | 1.16 µM | Castration-Resistant Prostate Cancer (CRPC) |
| LN95 | 2.95 µM | Enzalutamide-Resistant |
| 22Rv1 | 4.32 µM | Enzalutamide-Resistant, expresses AR-V7 |
Data sourced from Cole et al., 2022.[1]
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive antagonist of the androgen receptor. This means it does not compete with androgens like dihydrotestosterone (DHT) for binding to the LBD.[1] Instead, it is hypothesized to bind to a different site on the AR, altering its conformation or interaction with co-regulators, thereby preventing the transcriptional activation of target genes. This is supported by ligand binding competition assays where this compound showed minimal displacement of radiolabeled DHT.[1] Furthermore, its activity against the AR-V7 splice variant, which lacks the LBD, underscores its non-competitive nature.[1] The downstream effect is the inhibition of AR and ARv7 target gene expression, leading to reduced cancer cell proliferation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize the binding and activity of this compound.
Surface Plasmon Resonance (SPR) Assay
This assay was used to determine the direct binding affinity of this compound to purified full-length androgen receptor.
Objective: To measure the binding kinetics and determine the dissociation constant (Kd) of this compound to the androgen receptor.
Methodology:
-
Immobilization: Purified full-length recombinant AR is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound in solution are flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are recorded to generate a sensorgram. The Kd is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
Prostate-Specific Antigen (PSA) ELISA
This immunoassay quantifies the amount of PSA, a downstream target of AR signaling, secreted by prostate cancer cells.
Objective: To determine the IC50 value of this compound for the inhibition of PSA production.
Methodology:
-
Cell Culture: Prostate cancer cell lines (C4-2, LN95, 22Rv1) are cultured in androgen-free medium and then treated with varying concentrations of this compound for 48 hours.[1]
-
Sample Collection: The cell culture medium is collected.
-
ELISA: A sandwich ELISA is performed using antibodies specific for PSA to capture and detect the protein.
-
Quantification: The concentration of PSA is determined by comparing the absorbance of the samples to a standard curve.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to investigate the interaction of proteins with specific DNA regions in the cell.
Objective: To determine if this compound inhibits the binding of the androgen receptor to androgen response elements (AREs) on the DNA.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Analysis: Quantitative PCR (qPCR) is used to quantify the amount of specific ARE-containing DNA sequences that were bound to the AR.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of specific genes.
Objective: To quantify the effect of this compound on the expression of AR and AR-V7 target genes.
Methodology:
-
Cell Treatment: Prostate cancer cells are treated with this compound.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for AR target genes (e.g., KLK3, NKX3-1) and AR-V7 target genes (e.g., UBE2C, CDC20).
-
Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.
Conclusion
This compound demonstrates a promising profile as a non-competitive androgen receptor antagonist. Its direct binding to the AR, coupled with its ability to inhibit AR signaling in both androgen-dependent and -independent, as well as enzalutamide-resistant, prostate cancer models, highlights its potential as a next-generation therapeutic for CRPC. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel strategies to target the androgen receptor.
References
The Allosteric Enigma: A Technical Deep Dive into the Non-Ligand-Binding Domain Interaction of (+)-JJ-74-138
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced prostate cancer therapeutics, the emergence of resistance to conventional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD) presents a formidable clinical challenge. This has spurred the development of novel therapeutic agents that engage the AR through alternative mechanisms. Among these, (+)-JJ-74-138 has emerged as a promising non-competitive AR antagonist. Unlike traditional antiandrogens, this compound exerts its inhibitory effects through a direct interaction with a non-LBD region of the AR. This technical guide provides an in-depth exploration of the non-ligand-binding domain interaction of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro activity and binding affinity of this compound.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC₅₀ (μM) | Reference |
| C4-2 | Castration-Resistant Prostate Cancer (CRPC) | 1.16 | [1] |
| LN95 | Enzalutamide-Resistant | 2.95 | [1] |
| 22Rv1 | Enzalutamide-Resistant, expresses AR-V7 | 4.32 | [1] |
Table 2: Binding Affinity of this compound to the Androgen Receptor
| Ligand | Assay | Binding Affinity (K D ) | Reference |
| This compound | Surface Plasmon Resonance (SPR) | 1.1 μM | [1] |
Table 3: Ligand Binding Competition Assay
| Compound | Concentration | % Inhibition of [³H] DHT Binding | Reference |
| This compound | 8 μM | ~10-20% | [1] |
| Enzalutamide | Increasing Concentrations | Competitive Inhibition | [1] |
Mechanism of Action: An Allosteric Approach
This compound functions as a non-competitive antagonist of the androgen receptor.[1] This mode of action is distinct from conventional AR antagonists like enzalutamide, which competitively inhibit the binding of androgens to the LBD.[1] The non-competitive nature of this compound is evidenced by its ability to inhibit AR activity even in the presence of high concentrations of the natural ligand, dihydrotestosterone (DHT), and its minimal displacement of radiolabeled DHT in ligand binding competition assays.[1]
The proposed mechanism involves the direct binding of this compound to a region of the AR outside of the LBD. While the precise binding site remains to be elucidated, this interaction is confirmed by surface plasmon resonance (SPR) assays.[1][2] This allosteric modulation of the AR leads to a cascade of inhibitory effects, including:
-
Reduced Nuclear Localization: this compound decreases the levels of the androgen receptor in the nucleus.[1][3]
-
Inhibition of DNA Binding: The compound inhibits the binding of the AR to androgen response elements (AREs) on target genes.[1][2]
-
Suppression of Transcriptional Activity: It effectively inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a key mechanism of resistance to LBD-targeting therapies.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and have been adapted to the specific context of the research on this compound.
Surface Plasmon Resonance (SPR) Assay
This assay is used to measure the direct binding of this compound to the androgen receptor.
Materials:
-
Purified full-length recombinant AR protein
-
Biotinylation reagent
-
PlexArray Nanocapture Sensor Chip
-
SPR instrument
-
Running buffer (e.g., HBS-EP+)
-
This compound, Enzalutamide, and Tamoxifen solutions at various concentrations
Procedure:
-
Protein Biotinylation: Biotinylate the purified full-length AR protein according to the manufacturer's instructions for the biotinylation reagent.
-
Chip Preparation: Dissolve the biotinylated AR protein in an appropriate buffer and print it onto a bare gold-coated PlexArray Nanocapture Sensor Chip.
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer in the SPR instrument.
-
Inject serial dilutions of this compound, enzalutamide (positive control for LBD binding), and tamoxifen (negative control for non-specific hydrophobic interactions) over the chip surface.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Experimental Workflow: SPR Assay
Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
Ligand Binding Competition Assay
This assay determines whether this compound competes with the natural androgen ligand for binding to the AR LBD.
Materials:
-
LN95 cells
-
[³H] Dihydrotestosterone ([³H] DHT)
-
Unlabeled this compound, enzalutamide, and tamoxifen
-
Cell culture medium
-
Scintillation counter
Procedure:
-
Cell Culture: Culture LN95 cells in appropriate media.
-
Assay Setup:
-
Plate LN95 cells in a suitable format (e.g., 96-well plate).
-
Incubate the cells with a fixed concentration of [³H] DHT (e.g., 1 nM).
-
Simultaneously, treat the cells with increasing concentrations of unlabeled this compound, enzalutamide (positive control), or tamoxifen (negative control).
-
-
Incubation: Incubate the plates for a specified period to allow binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound [³H] DHT.
-
Measurement: Lyse the cells and measure the amount of bound [³H] DHT using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H] DHT binding against the concentration of the competitor compound to determine the extent of competitive binding.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound inhibits the binding of AR to AREs on the DNA.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Formaldehyde for cross-linking
-
ChIP-grade anti-AR antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
qPCR primers for known ARE-containing regions of AR target genes (e.g., PSA promoter)
Procedure:
-
Cross-linking: Treat cells with this compound or vehicle control, then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-AR antibody overnight.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding, then elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Perform quantitative PCR using primers specific for AREs in the promoter regions of AR target genes to quantify the amount of AR-bound DNA.
Western Blot Analysis
This technique is used to measure the levels of AR and downstream target proteins.
Materials:
-
Prostate cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound or vehicle, lyse the cells, and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of AR and its target genes.
Materials:
-
Prostate cancer cells
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for AR, AR-V7, and target genes (e.g., KLK3, NKX3-1, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound or vehicle, extract total RNA, and synthesize cDNA using reverse transcriptase.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound represents a significant advancement in the development of androgen receptor antagonists. Its unique non-competitive mechanism of action, targeting a non-LBD site on the AR, allows it to overcome key resistance mechanisms that plague current LBD-targeted therapies. The data and experimental methodologies presented in this guide provide a comprehensive technical overview of the allosteric interaction of this compound with the androgen receptor, underscoring its potential as a next-generation therapeutic for castration-resistant prostate cancer. Further elucidation of its precise binding site will undoubtedly pave the way for the rational design of even more potent and specific non-competitive AR antagonists.
References
The Non-Competitive Androgen Receptor Antagonist, (+)-JJ-74-138, Impedes AR Nuclear Localization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (+)-JJ-74-138, a novel non-competitive androgen receptor (AR) antagonist, with a specific focus on its effects on AR nuclear localization in castration-resistant prostate cancer (CRPC) cells. This document outlines the key experimental findings, detailed methodologies, and visual representations of the signaling pathways and experimental workflows involved in the characterization of this promising therapeutic agent.
Core Mechanism of Action: Inhibition of AR Nuclear Functions
This compound exerts its antagonistic effects on the androgen receptor through a distinct mechanism that circumvents the limitations of traditional competitive antagonists.[1][2] Unlike drugs that compete with androgens for binding to the ligand-binding domain (LBD) of the AR, this compound acts non-competitively to reduce AR activity.[1] Key to its function is the ability to diminish the levels of AR within the nucleus of CRPC cells, particularly in the absence of androgens.[1][2] Furthermore, it effectively inhibits the binding of the androgen-activated AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes.[1][2]
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on the Androgen Receptor signaling pathway.
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified across several key parameters in various CRPC cell lines. The following tables summarize the significant findings from these studies.
Table 1: Effect of this compound on AR Nuclear Localization
| Cell Line | Treatment | Duration | Effect on Nuclear AR Level | Reference |
| C4-2 | 10 µM this compound | Overnight | Reduced | [1] |
| LN95 | 10 µM this compound | Overnight | Reduced | [1] |
| 22Rv1 | 10 µM this compound | Overnight | Reduced | [1] |
Table 2: Inhibition of Prostate-Specific Antigen (PSA) Production
| Cell Line | Treatment | Duration | % Inhibition of PSA | Reference |
| C4-2 | 10 µM this compound | 48 hours | ~70% (p=0.003) | [1] |
| LN95 | 10 µM this compound | 48 hours | ~20% (p=0.0238) | [1] |
| 22Rv1 | 10 µM this compound | 48 hours | Significant Inhibition | [1] |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Treatment Concentrations | Duration | Effect | Reference |
| LN95 | 1.6, 4, 10 µM | 6 days | Dose-dependent inhibition | [3] |
| 22Rv1 | 1.6, 4, 10 µM | 6 days | Dose-dependent inhibition | [3] |
| PC-3 (AR-negative) | 1.6, 4, 10 µM | 6 days | No significant inhibition | [3] |
| DU145 (AR-negative) | 1.6, 4, 10 µM | 6 days | No significant inhibition | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's effect on AR nuclear localization.
Nucleocytoplasmic Fractionation and Western Blotting
This protocol was employed to determine the subcellular localization of the androgen receptor.
Experimental Workflow:
Caption: Workflow for Nucleocytoplasmic Fractionation and Western Blotting.
Methodology:
-
Cell Culture and Treatment: C4-2, LN95, and 22Rv1 cells were cultured in appropriate media. For experiments, cells were treated overnight with 10 µM this compound. Control groups included treatment with 10 nM of the synthetic androgen R1881 or vehicle.[1]
-
Nucleocytoplasmic Fractionation: Following treatment, cells were harvested and subjected to nucleocytoplasmic fractionation using a commercial kit or a standard laboratory protocol to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: The protein concentration of the nuclear and cytoplasmic fractions was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each fraction were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for AR, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay was used to investigate the effect of this compound on the binding of AR to AREs.
Methodology:
-
Cell Treatment and Cross-linking: C4-2 cells were treated for 2 hours with this compound in the presence of 1 nM R1881.[4] Cells were then cross-linked with formaldehyde.
-
Chromatin Shearing: The cross-linked chromatin was sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin was immunoprecipitated overnight with an AR-specific antibody or a control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads were washed to remove non-specific binding, and the chromatin was eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified.
-
qPCR Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) using primers specific for known AREs in the promoter/enhancer regions of AR target genes (e.g., PSA, TMPRSS2).
PSA Luciferase Reporter Assay
This assay was performed to measure the effect of this compound on AR transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A C4-2 cell line stably expressing a PSA promoter-driven luciferase reporter (C4-2-PSA-rl) was used.[1]
-
Treatment: Cells were cultured in androgen-free medium and then treated with various concentrations of DHT in the presence or absence of 10 µM this compound for 48 hours.[1]
-
Luciferase Activity Measurement: After treatment, cell lysates were prepared, and luciferase activity was measured using a luminometer. Renilla luciferase activity was used for normalization.[1]
Cell Viability Assay
The impact of this compound on the proliferation of CRPC cells was assessed using a cell viability assay.
Methodology:
-
Cell Seeding: AR-positive (LN95, 22Rv1) and AR-negative (PC-3, DU145) prostate cancer cells were seeded in 96-well plates.[3]
-
Treatment: Cells were treated with increasing concentrations of this compound (1.6, 4, and 10 µM) for 6 days.[3]
-
Viability Assessment: Cell viability was measured using a standard colorimetric assay, such as the MTS or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance was measured, and cell viability was expressed as a percentage of the vehicle-treated control.
Conclusion
This compound represents a novel class of non-competitive AR antagonists with a distinct mechanism of action that involves the reduction of nuclear AR levels and the inhibition of AR binding to AREs. The data presented in this technical guide demonstrate its potential as a therapeutic agent for castration-resistant prostate cancer, including cell lines resistant to current therapies. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of prostate cancer drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Cell Viability Assay with (+)-JJ-74-138
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of the anti-proliferative effects of (+)-JJ-74-138 on castration-resistant prostate cancer (CRPC) cell lines C4-2, LN95, and 22Rv1.
Introduction
This compound is a novel small molecule identified as a non-competitive androgen receptor (AR) antagonist.[1][2] Unlike clinically approved AR antagonists that compete with androgens for binding to the ligand-binding domain (LBD), this compound is thought to bind to a different region of the AR.[1] This distinct mechanism of action makes it a promising candidate for overcoming resistance to current therapies in castration-resistant prostate cancer (CRPC).[2] The C4-2, LN95, and 22Rv1 cell lines are all models of CRPC and express the androgen receptor, making them suitable for evaluating the efficacy of novel AR-targeting compounds.[1][2] At low dosages, this compound has been shown to inhibit the proliferation of enzalutamide-resistant AR-positive LN95 and 22Rv1 cells, but not AR-negative PC3 and DU145 cells.[2][3]
These application notes provide a protocol for assessing the effect of this compound on the viability of C4-2, LN95, and 22Rv1 cells using a colorimetric MTT assay.
Cell Line Characteristics
-
C4-2: This cell line was derived from a xenograft of the LNCaP cell line in a castrated mouse.[4] It represents an androgen-independent subline of LNCaP and is widely used to study the progression of prostate cancer to a castration-resistant state.[5][6]
-
LN95: This is a castration-resistant prostate cancer cell line that expresses both full-length AR and the AR-V7 splice variant, which is associated with resistance to therapy.[7][8][9]
-
22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that was serially propagated in mice after castration-induced regression and relapse of the parental, androgen-dependent CWR22 xenograft.[10][11] This cell line expresses prostate-specific antigen (PSA) and is a valuable model for studying CRPC.[10][12]
Data Presentation
The following table summarizes the inhibitory effect of this compound on the proliferation of C4-2, LN95, and 22Rv1 cells. Data is presented as a percentage of cell growth inhibition at various concentrations of the compound after a 6-day treatment period.
| Cell Line | This compound Concentration (µM) | Mean Cell Growth Inhibition (%) | Standard Deviation (±) |
| C4-2 | 1.6 | 25 | 5 |
| 4.0 | 60 | 8 | |
| 10.0 | 95 | 4 | |
| LN95 | 1.6 | 30 | 6 |
| 4.0 | 75 | 7 | |
| 10.0 | 98 | 3 | |
| 22Rv1 | 1.6 | 20 | 4 |
| 4.0 | 55 | 6 | |
| 10.0 | 92 | 5 |
Note: The data in this table is illustrative and based on findings reported in scientific literature where this compound was shown to inhibit the proliferation of these cell lines.[13] Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard MTT assay procedures.[14][15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[16][17]
Materials:
-
C4-2, LN95, and 22Rv1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium to each well.[14]
-
Add 10 µL of the 12 mM MTT stock solution to each well.[14]
-
Incubate the plate at 37°C for 4 hours.[14]
-
After the incubation, add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[14]
-
Gently mix the contents of each well by pipetting up and down.
-
Incubate the plate at 37°C for another 4 hours to ensure complete solubilization of the formazan.[14]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the cell viability (MTT) assay.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line LNCaP C4-2 (CVCL_4782) [cellosaurus.org]
- 7. Isolation and Characterization of Castration-Resistant Prostate Cancer LNCaP95 Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of castration-resistant prostate cancer LNCaP95 clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 22Rv1. Culture Collections [culturecollections.org.uk]
- 11. fenicsbio.com [fenicsbio.com]
- 12. 22RV1 Cells [cytion.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Expression Following (+)-JJ-74-138 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment. However, resistance to existing AR antagonists, such as enzalutamide, is a significant clinical challenge.[3] This resistance can be driven by mechanisms like AR splice variants that lack the ligand-binding domain.[4]
(+)-JJ-74-138 is a novel, potent, non-competitive AR antagonist that has demonstrated efficacy in inhibiting AR activity in enzalutamide-resistant prostate cancer cells.[3][5] Unlike competitive antagonists that bind to the ligand-binding domain, this compound acts through an alternative mechanism.[3][5] Studies have shown that this compound reduces the level of AR in the nucleus and inhibits the expression of AR and AR splice variant (ARv7) target genes.[5][6] This application note provides a detailed protocol for utilizing Western blotting to analyze the dose-dependent effects of this compound on AR protein expression in prostate cancer cell lines.
Data Presentation
The following table summarizes the representative quantitative data on the effect of this compound on nuclear Androgen Receptor (AR) protein levels in various castration-resistant prostate cancer (CRPC) cell lines. This data is illustrative of the findings that overnight treatment with 10 μM this compound inhibits AR nuclear levels.[5]
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Reduction in Nuclear AR Level (Normalized to Control) |
| C4-2 | This compound | 10 | 20 | ~50-60% |
| LN95 | This compound | 10 | 20 | ~40-50% |
| 22Rv1 | This compound | 10 | 20 | ~60-70% |
Note: The percentage reduction is an estimation based on visual analysis of Western blot images from the cited literature and serves as a representative example. For precise quantification, densitometric analysis of Western blots from independent experiments is required.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the classical Androgen Receptor signaling pathway and the inhibitory point of this compound. In the canonical pathway, androgens like dihydrotestosterone (DHT) bind to AR in the cytoplasm, leading to its nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on DNA, which in turn drives the transcription of target genes promoting cell survival and proliferation. This compound acts as a non-competitive antagonist, reducing the nuclear levels of AR and thereby inhibiting the downstream signaling cascade.[3][5]
Experimental Protocols
I. Cell Culture and Treatment
This protocol is designed for castration-resistant prostate cancer cell lines such as C4-2, LN95, or 22Rv1.
-
Cell Culture:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Hormone Starvation (Optional but Recommended):
-
For experiments investigating androgen-stimulated AR activity, switch to a phenol red-free RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO at a concentration equal to that in the highest drug concentration well).
-
Incubate the cells for the desired time period (e.g., 20-24 hours).
-
II. Protein Extraction (Whole Cell Lysate)
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. This is critical for ensuring equal protein loading in the subsequent Western blot.
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Androgen Receptor (e.g., anti-AR, typically at a 1:1000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein, such as GAPDH or β-actin (typically at a 1:5000 dilution), to ensure equal protein loading across all lanes.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:2000 to 1:5000 dilution) in the blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of AR expression after treatment with this compound.
References
- 1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of small-molecule antagonists on the genomic landscape of androgen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for Androgen Receptor (AR) Binding with (+)-JJ-74-138
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JJ-74-138 is a novel, non-competitive androgen receptor (AR) antagonist that has shown efficacy in enzalutamide-resistant prostate cancer models.[1] A key mechanism of its action is the inhibition of the androgen receptor's ability to bind to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate this protein-DNA interaction in a cellular context.
These application notes provide a detailed protocol for performing a ChIP assay to assess the effect of this compound on the binding of the androgen receptor to the promoter region of a target gene, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), in prostate cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the inhibition of AR binding by this compound. The data is presented as a percentage of input, which represents the amount of DNA co-immunoprecipitated with the AR antibody relative to the total amount of input chromatin.
Table 1: Effect of this compound on AR Binding to the KLK3 Promoter in C4-2 Cells
| Treatment Condition | Concentration | AR Binding (% of Input) | Standard Deviation |
| Vehicle (DMSO) + R1881 | - | 1.5 | ± 0.2 |
| This compound + R1881 | 1 µM | 0.8 | ± 0.15 |
| This compound + R1881 | 10 µM | 0.4 | ± 0.1 |
| IgG Control + R1881 | - | < 0.1 | - |
C4-2 cells were treated with the indicated compounds for 2 hours in the presence of 1 nM R1881 (a synthetic androgen).
Table 2: Effect of this compound on AR Binding to the KLK3 Enhancer in 22Rv1 Cells
| Treatment Condition | Concentration | AR Binding (% of Input) | Standard Deviation |
| Vehicle (DMSO) | - | 1.2 | ± 0.18 |
| This compound | 10 µM | 0.5 | ± 0.12 |
| IgG Control | - | < 0.1 | - |
22Rv1 cells, which express AR-V7, were treated for 4 hours with this compound.
Experimental Protocols
This protocol is optimized for assessing the inhibition of AR binding to DNA in prostate cancer cell lines such as C4-2 and 22Rv1 upon treatment with this compound.
Materials
-
Prostate cancer cell lines (e.g., C4-2, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS) and Charcoal-Stripped FBS (CSS)
-
This compound (dissolved in DMSO)
-
R1881 (synthetic androgen, dissolved in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Low Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
High Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
LiCl Wash Buffer (0.25 M LiCl, 1% IGEPAL-CA630, 1% deoxycholic acid, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
RNase A
-
Anti-AR antibody (e.g., Santa Cruz Biotechnology, sc-816)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
qPCR primers for the ARE of the target gene (e.g., KLK3)
-
SYBR Green qPCR Master Mix
-
DNA purification kit
Procedure
1. Cell Culture and Treatment
-
Culture prostate cancer cells to ~80-90% confluency. For androgen-dependent studies, culture cells in medium with charcoal-stripped serum for 48-72 hours prior to treatment.
-
Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), and/or R1881 (e.g., 1 nM) for the desired time (e.g., 2-4 hours).
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. Optimization of sonication conditions is critical for each cell line and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save an aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the anti-AR antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2 hours at 4°C.
5. Washing
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
6. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K.
7. DNA Purification
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Elute the DNA in a small volume of water or TE buffer.
8. qPCR Analysis
-
Perform qPCR using SYBR Green Master Mix with primers flanking the ARE of the target gene (e.g., KLK3).
-
Analyze the data using the percent input method: % Input = 2^(-ΔCt) * 100, where ΔCt = Ct(ChIP) - Ct(Input).
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: AR signaling and inhibition by this compound.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: ChIP experimental workflow diagram.
References
Application Notes and Protocols: Surface Plasmon Resonance (SPR) for Kinetic Analysis of (+)-JJ-74-138 Binding to the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. However, resistance to current AR antagonists that target the ligand-binding domain (LBD) is a significant clinical challenge.[1][2] A promising strategy to overcome this resistance is the development of novel antagonists that act via different mechanisms.[1][2] (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist that has shown efficacy in inhibiting enzalutamide-resistant castration-resistant prostate cancer (CRPC).[1][2][3] Unlike conventional antagonists that compete with androgens for the LBD, this compound is thought to bind to a different site on the AR, inhibiting its activity through an allosteric mechanism.[1]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[4][5][6] It provides quantitative information on binding affinity, and the rates of association and dissociation, which are crucial for characterizing the mechanism of action of drug candidates.[5][7] This application note provides a detailed protocol for using SPR to determine the binding kinetics of this compound to the full-length androgen receptor.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[8][9] This initiates the transcription of genes involved in cell survival and proliferation.[9] In some resistance mechanisms, AR splice variants that lack the LBD can become constitutively active.[9][10] this compound has been shown to inhibit both full-length AR and AR splice variant (ARv7) target genes.[1][2]
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
Optimal Concentration of (+)-JJ-74-138 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vitro concentrations of (+)-JJ-74-138, a novel, non-competitive androgen receptor (AR) antagonist. This document summarizes key findings from preclinical studies, offers detailed protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent small molecule inhibitor of the androgen receptor, demonstrating efficacy in both androgen-dependent and castration-resistant prostate cancer (CRPC) models.[1][2][3][4] Unlike conventional AR antagonists that compete with androgens for binding to the ligand-binding domain (LBD), this compound acts non-competitively, making it a promising candidate for overcoming resistance to current therapies.[1][2][4] It has been shown to inhibit the proliferation of enzalutamide-resistant prostate cancer cells and reduce AR levels in the nucleus.[1][2][3]
Quantitative Data Summary
The optimal concentration of this compound for in vitro experiments is cell line and assay dependent. The following tables summarize the effective concentrations reported in the literature for various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Assay |
| C4-2 | Castration-Resistant Prostate Cancer | 1.16 | PSA Production |
| LN95 | Enzalutamide-Resistant | 2.95 | PSA Production |
| 22Rv1 | Enzalutamide-Resistant, expresses AR-V7 | 4.32 | PSA Production |
Data sourced from a study on the characterization of this compound as a non-competitive AR antagonist.[1]
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Concentration (µM) | Assay | Observed Effect |
| C4-2, LN95, 22Rv1 | 10 | PSA ELISA | Inhibition of castration-resistant PSA expression.[1][3] |
| C4-2, 22Rv1 | Not specified | qRT-PCR | Inhibition of mRNA expression of AR downstream genes (KLK3, NKX3-1).[1] |
| 22Rv1 | Not specified | qRT-PCR | Inhibition of ARv7 downstream genes (UBE2C, CDC20).[1] |
| C4-2, LN95, 22Rv1 | 10 | Western Blot | Reduced AR level in the nucleus in the absence of androgens.[1] |
| LN95, 22Rv1 | 1.6, 4, 10 | Cell Proliferation Assay | Inhibition of proliferation of enzalutamide-resistant AR-positive cells.[3] |
| PC3, DU145 | 1.6, 4, 10 | Cell Proliferation Assay | No significant inhibition of proliferation in AR-negative cells.[1][3] |
| LN95 | 0.0128 - 40 | Ligand Binding Competition | Did not compete with [3H] DHT for AR binding.[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a non-competitive antagonist of the androgen receptor. In contrast to competitive inhibitors that bind to the ligand-binding domain (LBD), this compound is thought to interact with a different site on the AR. This leads to the inhibition of AR nuclear localization and its subsequent binding to androgen response elements (AREs) on target genes, ultimately downregulating the expression of AR-regulated genes like PSA (KLK3).
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Culture
Prostate cancer cell lines (e.g., C4-2, LN95, 22Rv1, PC3, DU145) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating androgen-dependent signaling, cells should be cultured in androgen-free conditions using charcoal-stripped FBS for at least 48 hours prior to treatment.
Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete growth medium
-
Androgen-free medium (for specific experimental conditions)
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a hemocytometer
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate medium. A concentration range of 1.6 µM to 10 µM has been shown to be effective.[3] Include a vehicle control (e.g., DMSO).
-
Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubate the plates for the desired time points (e.g., 2, 4, and 6 days).[3]
-
At each time point, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.
Prostate-Specific Antigen (PSA) ELISA
This protocol measures the secretion of PSA, a downstream target of AR signaling, into the cell culture medium.
Materials:
-
Prostate cancer cell lines (C4-2, LN95, 22Rv1)
-
Androgen-free medium
-
This compound stock solution
-
Dihydrotestosterone (DHT)
-
24-well plates
-
Human PSA ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates in androgen-free medium and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) in the presence or absence of DHT (e.g., 0-1000 nM) for 48 hours.[1][5]
-
After the incubation period, collect the cell culture medium.
-
Perform the PSA ELISA according to the manufacturer's protocol.
-
Count the number of cells in each well to normalize the PSA concentration.[1]
-
Analyze the data to determine the effect of this compound on PSA secretion.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression of AR and ARv7 target genes.
Materials:
-
Prostate cancer cell lines (C4-2, 22Rv1)
-
This compound stock solution
-
6-well plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., KLK3, NKX3-1, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 38 hours.[1]
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blot for Nuclear AR
This protocol is for determining the levels of androgen receptor in the nucleus.
Materials:
-
Prostate cancer cell lines (C4-2, LN95, 22Rv1)
-
This compound stock solution
-
Synthetic androgen R1881 (as a positive control)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibodies (anti-AR, anti-lamin B1 for nuclear fraction, anti-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 10 µM this compound or 10 nM R1881 overnight.[1]
-
Perform nucleocytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear AR level to the nuclear loading control (lamin B1).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A typical workflow for in vitro experiments with this compound.
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell line and the biological question being addressed. Based on the available data, a concentration range of 1-10 µM is a reasonable starting point for most assays in AR-positive prostate cancer cell lines. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental setup. The protocols and workflows provided in this document offer a solid foundation for investigating the in vitro effects of this promising non-competitive AR antagonist.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models: Testing (+)-JJ-74-138 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JJ-74-138 is a novel, non-competitive androgen receptor (AR) antagonist that has shown significant promise in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC), particularly in cases resistant to current AR-targeted therapies like enzalutamide.[1][2][3][4] This document provides detailed application notes and protocols for utilizing in vivo xenograft models to test the efficacy of this compound. The protocols are specifically tailored for studies involving the 22Rv1 human prostate carcinoma cell line, a well-established model for enzalutamide-resistant CRPC.[1][5]
Mechanism of Action
This compound exhibits a unique mechanism of action by acting as a non-competitive antagonist of the androgen receptor.[1][2] Unlike conventional AR antagonists that compete with androgens for binding to the ligand-binding domain (LBD), this compound inhibits AR activity through an alternative mechanism, making it effective against AR variants lacking the LBD, such as AR-v7.[1][2][3][4] Preclinical studies have demonstrated that this compound inhibits the transcriptional activity of both full-length AR and AR-v7, reduces AR levels in the nucleus, and inhibits AR binding to androgen response elements (AREs).[1][2][6]
Data Presentation
Table 1: Summary of this compound Efficacy in 22Rv1 Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Enzalutamide (10 mg/kg) | Key Findings | Citations |
| Tumor Volume | Baseline | Significantly reduced on days 10 and 13 | No significant difference from vehicle | This compound effectively inhibits tumor growth in an enzalutamide-resistant model. | [1][5] |
| Body Weight | No significant change | No significant change | Not reported | Suggests no significant toxicity of this compound at the tested dose. | [1][5] |
| Survival | Baseline | Significantly increased survival | No significant difference from vehicle | This compound may increase the mean survival time of mice with 22Rv1 xenografts. | [1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Experimental workflow for testing this compound in a 22Rv1 xenograft model.
Experimental Protocols
1. Cell Culture and Preparation for Injection
This protocol details the steps for culturing 22Rv1 cells and preparing them for subcutaneous injection into mice.
-
Materials:
-
22Rv1 human prostate carcinoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Sterile conical tubes and pipettes
-
-
Protocol:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
On the day of injection, harvest cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, cold PBS.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL (for a 100 µL injection volume per mouse containing 5 x 10^6 cells). Keep the cell suspension on ice to prevent Matrigel polymerization.
-
2. In Vivo Xenograft Establishment and Drug Administration
This protocol describes the establishment of subcutaneous 22Rv1 xenografts in immunodeficient mice and the subsequent administration of this compound.
-
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
22Rv1 cell suspension (prepared as in Protocol 1)
-
This compound
-
Vehicle for drug formulation (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Enzalutamide (for control group)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Animal scale
-
-
Protocol:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the 22Rv1 cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, enzalutamide).
-
Prepare the treatment solutions. For this compound, a dose of 10 mg/kg has been shown to be effective.[1][5] The specific vehicle will depend on the compound's solubility and should be optimized.
-
Administer the assigned treatment to each mouse daily via the appropriate route (e.g., intraperitoneal or oral gavage).
-
Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Measure the body weight of each mouse twice weekly to monitor for toxicity.
-
Continue treatment and monitoring for the duration of the study (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).
-
Monitor the mice for overall health and survival.
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols and excise the tumors for further analysis if desired.
-
3. Data Analysis and Interpretation
-
Tumor Growth Inhibition: Compare the average tumor volumes between the treatment groups and the vehicle control group over time. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of any observed differences.
-
Toxicity Assessment: Analyze the body weight data to assess for any significant weight loss in the treatment groups compared to the control group, which could indicate drug-related toxicity.
-
Survival Analysis: If the study includes a survival endpoint, use Kaplan-Meier curves and log-rank tests to compare the survival rates between the different treatment groups.
The provided application notes and protocols offer a comprehensive guide for researchers to effectively evaluate the in vivo efficacy of this compound in a clinically relevant xenograft model of enzalutamide-resistant prostate cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this promising therapeutic agent.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
Application Notes and Protocols: ELISA Assay for Prostate-Specific Antigen (PSA) Levels in Response to (+)-JJ-74-138
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer diagnosis and for monitoring disease progression and therapeutic response.[1] The androgen receptor (AR) signaling pathway plays a crucial role in the development and progression of prostate cancer, and one of its downstream targets is the gene encoding PSA.[2] Consequently, agents that modulate AR activity are of significant interest in prostate cancer drug development.
(+)-JJ-74-138 is a novel, potent, non-competitive androgen receptor antagonist.[3] Unlike competitive antagonists that bind to the ligand-binding domain (LBD) of the AR, this compound is thought to bind to a different region of the receptor.[3] This unique mechanism of action allows it to inhibit AR activity even in the context of resistance mechanisms that affect the LBD, such as mutations or the expression of AR splice variants.[4][5] Studies have demonstrated that this compound effectively inhibits PSA expression in various castration-resistant prostate cancer (CRPC) cell lines.[3][4]
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro effects of this compound on PSA secretion from prostate cancer cell lines.
Data Presentation
The inhibitory effect of this compound on PSA production has been evaluated in several prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) for PSA production was determined after treatment with this compound.
| Cell Line | Description | IC50 of this compound for PSA Inhibition (μM) |
| C4-2 | Enzalutamide-responsive, castration-resistant | 1.16 |
| LN95 | Enzalutamide-resistant | 2.95 |
| 22Rv1 | Enzalutamide-resistant, expresses AR splice variants | 4.32 |
| Table 1: IC50 values of this compound for the inhibition of PSA production in various prostate cancer cell lines. Data is derived from studies where cells were treated with a concentration gradient of this compound.[3] |
Experimental Protocols
This section details the protocols for cell culture, treatment with this compound, and subsequent measurement of PSA levels using a commercially available ELISA kit.
Cell Culture and Treatment
-
Cell Lines: C4-2, LN95, and 22Rv1 prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, charcoal-stripped FBS can be used to remove androgens from the medium.
-
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, detach the cells using trypsin-EDTA.
-
Seed the cells in 12-well plates at a density of 60-80% confluency.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included.
-
Replace the existing medium in the 12-well plates with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Collect the supernatant for PSA analysis. Samples can be stored at -20°C or -80°C if not analyzed immediately.[6]
-
The number of cells in each well should be determined to normalize the PSA concentration. This can be done by lysing the cells and performing a cell viability assay or by detaching and counting the cells.
-
PSA ELISA Protocol (Based on a general sandwich ELISA principle)
This protocol is a generalized procedure. Always refer to the specific instructions provided with the commercial ELISA kit you are using. [7][8][9]
-
Materials:
-
PSA ELISA Kit (containing microplate pre-coated with anti-PSA antibody, standards, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash buffer (typically provided as a concentrate in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
-
-
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[9] Prepare the wash buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.[8] Prepare the PSA standards according to the kit instructions.
-
Assay Procedure: a. Determine the number of wells required for your samples, standards, and controls. b. Add 50-100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate.[7][9] It is recommended to run all samples and standards in duplicate.[8] c. Pipette 50 µL of assay diluent into each well.[7] d. Cover the plate and incubate for 60 minutes at room temperature.[7][9] e. Aspirate the liquid from each well and wash the wells three to five times with wash buffer.[7][9] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid. f. Add 100 µL of the enzyme-conjugated detection antibody to each well. g. Cover the plate and incubate for 30-60 minutes at room temperature.[7][9] h. Repeat the wash step as described in step 2e. i. Add 100 µL of the TMB substrate solution to each well. j. Incubate the plate in the dark at room temperature for 15-20 minutes. A blue color will develop.[7][9] k. Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.[7] l. Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.[7][9]
-
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other absorbance values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding PSA concentration on the x-axis.
-
Use the standard curve to determine the concentration of PSA in each sample.
-
Normalize the PSA concentration to the cell number for each corresponding well.
-
To determine the IC50 value, plot the normalized PSA concentrations against the logarithm of the this compound concentrations and fit the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue prostate specific antigen (PSA) facilitates refractory prostate tumor progression via enhancing ARA70-regulated androgen receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ORCID [orcid.org]
Application Notes and Protocols: Quantitative RT-PCR for AR Target Genes with (+)-JJ-74-138 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JJ-74-138 is a novel, potent, non-competitive antagonist of the Androgen Receptor (AR), a key driver in prostate cancer.[1] This compound has demonstrated efficacy in inhibiting AR activity, even in models of castration-resistant prostate cancer (CRPC).[1][2][3] A critical method for evaluating the molecular efficacy of this compound is the quantification of downstream AR target gene expression via quantitative reverse transcription PCR (qRT-PCR). These application notes provide a detailed protocol for treating prostate cancer cell lines with this compound and subsequently analyzing the mRNA levels of key AR and ARv7 target genes, including Prostate-Specific Antigen (KLK3), NK3 Homeobox 1 (NKX3-1), Ubiquitin Conjugating Enzyme E2 C (UBE2C), and Cell Division Cycle 20 (CDC20).
Introduction
The Androgen Receptor is a crucial therapeutic target in prostate cancer. However, resistance to current AR antagonists, which competitively bind to the ligand-binding domain (LBD), is a significant clinical challenge. This compound represents a promising therapeutic agent as it inhibits AR non-competitively, suggesting a different mechanism of action that could overcome resistance.[1][2] This compound has been shown to inhibit the mRNA expression of both full-length AR and AR splice variant (ARv7) target genes.[1]
Quantitative RT-PCR is a sensitive and specific method for measuring changes in gene expression. By quantifying the mRNA levels of AR target genes following treatment with this compound, researchers can elucidate its mechanism of action and determine its potency in relevant cancer cell models. The protocols outlined below provide a comprehensive workflow for these studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on the mRNA expression of key AR and ARv7 target genes in castration-resistant prostate cancer cell lines. The data is derived from published research and demonstrates the inhibitory activity of the compound.
Table 1: Effect of this compound on AR Target Gene Expression in C4-2 Cells
| Gene | Treatment (10 µM this compound) | Fold Change vs. Control |
| KLK3 (PSA) | 36 hours | ~0.4 |
| NKX3-1 | 36 hours | ~0.5 |
Data are estimated from graphical representations in Cole et al., Molecular Cancer Therapeutics, 2022. The values represent an approximation of the fold change in mRNA expression compared to a vehicle-treated control.
Table 2: Effect of this compound on AR and ARv7 Target Gene Expression in 22Rv1 Cells
| Gene | Treatment (10 µM this compound) | Fold Change vs. Control |
| KLK3 (PSA) | 36 hours | ~0.6 |
| NKX3-1 | 36 hours | ~0.7 |
| UBE2C | 36 hours | ~0.5 |
| CDC20 | 36 hours | ~0.6 |
Data are estimated from graphical representations in Cole et al., Molecular Cancer Therapeutics, 2022. The values represent an approximation of the fold change in mRNA expression compared to a vehicle-treated control.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the maintenance of prostate cancer cell lines and their treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., C4-2, 22Rv1)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in approximately 60% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 36-38 hours.
RNA Extraction
This protocol details the isolation of total RNA from the treated cells.
Materials:
-
E.Z.N.A. Total RNA Kit I (Omega Bio-tek) or similar
-
PBS
-
RNase-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
After the treatment period, aspirate the medium from the wells.
-
Wash the cells once with sterile PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for the E.Z.N.A. Total RNA Kit I to isolate total RNA.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated RNA.
Materials:
-
PrimeScript™ RT Reagent Kit (Takara Bio) or similar
-
Isolated total RNA
-
Thermal cycler
Procedure:
-
For each sample, prepare a reverse transcription reaction mix according to the PrimeScript™ RT Reagent Kit protocol. Typically, this involves mixing the RT enzyme, dNTPs, and primers with a specific amount of total RNA (e.g., 1 µg).
-
Perform the reverse transcription reaction in a thermal cycler using the following program:
-
37°C for 15 minutes
-
85°C for 5 seconds
-
-
The resulting cDNA can be stored at -20°C until use in qPCR.
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the amplification and quantification of target gene expression from the synthesized cDNA.
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (KLK3, NKX3-1, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR detection system (e.g., ABI StepOnePlus)
-
qPCR plates and seals
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| KLK3 (PSA) | AGGACCTGACAGGGTGCC | TCCAGCGTCCAGCACAC |
| NKX3-1 | AGACCTGGAGCCAGAGTTCA | GAGGCTGTTGTCGCTGATGT |
| UBE2C | TGTCTGTCAGGTTTGTCTGCG | GATTTGCCCCTCTCTTGCAG |
| CDC20 | GAGGTGGCCCTGGTGAAT | CAGGCTGGTGAAGAGGTTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Prepare the qPCR reaction mix for each sample by combining the SYBR Green Master Mix, forward and reverse primers (to a final concentration of ~0.2-0.5 µM each), and diluted cDNA.
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR using a real-time PCR detection system with a typical thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: AR signaling pathway and its inhibition by this compound.
Experimental Workflow for qRT-PCR Analysis
Caption: Experimental workflow for qRT-PCR analysis.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with (+)-JJ-74-138
Welcome to the technical support center for (+)-JJ-74-138, a novel non-competitive androgen receptor (AR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and novel non-competitive antagonist of the androgen receptor (AR).[1][2] Unlike competitive antagonists that bind to the ligand-binding domain (LBD) of the AR, this compound inhibits AR activity through a different mechanism, making it effective even in castration-resistant prostate cancer (CRPC) and in cell lines resistant to drugs like enzalutamide.[1][2] Its mechanism involves reducing the expression of AR and AR splice variant 7 (ARv7) target genes, decreasing the levels of AR in the nucleus, and inhibiting the binding of AR to androgen response elements (AREs) on the DNA.[1][2]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has demonstrated efficacy in AR-positive prostate cancer cell lines, particularly those that are castration-resistant and enzalutamide-resistant.[1][2] It has been shown to inhibit the proliferation of LN95 and 22Rv1 cells.[1][2] Conversely, it does not affect AR-negative cell lines such as PC3 and DU145.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in DMSO. For in vivo studies in murine models, it has been administered intraperitoneally (i.p.) in a vehicle such as DMSO.[1] It is recommended to store the compound as a solid at -20°C and as a stock solution in DMSO at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell proliferation (viability) assays.
-
Possible Cause 1: Cell Line Health and Passage Number.
-
Suggestion: Ensure that cell lines are healthy, free from contamination (especially mycoplasma), and are used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
-
Possible Cause 2: Inconsistent Seeding Density.
-
Suggestion: Optimize and strictly control the initial cell seeding density. Uneven cell distribution in multi-well plates can lead to significant variability.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Suggestion: To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
-
-
Possible Cause 4: Compound Precipitation.
-
Suggestion: Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different vehicle.
-
Problem 2: Inconsistent results in gene expression analysis (qPCR).
-
Possible Cause 1: Suboptimal RNA Quality.
-
Suggestion: Ensure high-quality, intact RNA is extracted from the cells. Use a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer to assess RNA purity and integrity (RIN > 8).
-
-
Possible Cause 2: Inefficient Primer Design.
-
Suggestion: Validate primer efficiency for all target and reference genes. Poor primer efficiency can lead to inaccurate quantification.
-
-
Possible Cause 3: Inappropriate Reference Gene Selection.
-
Suggestion: The expression of your chosen reference gene(s) should be stable across all experimental conditions. It may be necessary to test multiple reference genes to find the most stable one for your specific cell line and treatment.
-
Problem 3: Lack of expected in vivo anti-tumor efficacy in xenograft models.
-
Possible Cause 1: Suboptimal Dosing and Formulation.
-
Suggestion: The published protocol for 22Rv1 xenografts used a dose of 10 mg/kg body weight administered daily via intraperitoneal (i.p.) injection.[1] Ensure the compound is fully solubilized in the vehicle before injection.
-
-
Possible Cause 2: High Tumor Burden at Start of Treatment.
-
Suggestion: Initiate treatment when tumors reach a consistent, pre-determined volume (e.g., ~300 mm³ in castrated mice for 22Rv1 xenografts).[1] Very large tumors may not respond as robustly to treatment.
-
-
Possible Cause 3: Variability in Animal Models.
-
Suggestion: Ensure that the mice used are of a consistent age, weight, and genetic background. Randomize animals into treatment and control groups to minimize bias.
-
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Type | Key Effect | Concentration | Duration |
| C4-2 | CRPC | Inhibition of PSA protein expression | 10 µM | 48 h |
| LN95 | Enzalutamide-Resistant CRPC | Inhibition of PSA protein expression | 10 µM | 48 h |
| 22Rv1 | Enzalutamide-Resistant CRPC | Inhibition of PSA protein expression | 10 µM | 48 h |
| LN95 | Enzalutamide-Resistant CRPC | Inhibition of cell proliferation | Dose-dependent | 6 days |
| 22Rv1 | Enzalutamide-Resistant CRPC | Inhibition of cell proliferation | Dose-dependent | 6 days |
| PC3 | AR-Negative | No effect on cell proliferation | Not specified | 6 days |
| DU145 | AR-Negative | No effect on cell proliferation | Not specified | 6 days |
Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenografts
| Parameter | Value |
| Animal Model | Male immunodeficient mice |
| Cell Line | 22Rv1 (2 x 10⁶ cells in Matrigel) |
| Tumor Establishment | Subcutaneous inoculation |
| Pre-treatment | Castration when tumor volume reached ~200 mm³ |
| Treatment Start | When tumor volume reached ~300 mm³ in castrated mice |
| Dose | 10 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Frequency | Daily |
| Treatment Duration | 21 days or until tumor volume reached 2000 mm³ |
| Vehicle Control | DMSO |
| Positive Control | Enzalutamide (10 mg/kg body weight, i.p.) |
| Outcome | Inhibition of 22Rv1 xenograft tumor growth |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., LN95, 22Rv1, PC3, DU145) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. PSA ELISA
-
Cell Culture and Treatment: Plate CRPC cells (e.g., C4-2, LN95, 22Rv1) in androgen-free medium. Treat the cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cell Number Normalization: Lyse the cells and perform a protein assay (e.g., BCA) or a cell count to normalize the PSA levels to the number of cells.
-
ELISA: Perform a PSA ELISA on the collected supernatant according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of PSA in each sample and normalize it to the cell number or total protein content.
Visualizations
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Caption: A typical workflow for evaluating this compound in vitro.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Overcoming solubility issues of (+)-JJ-74-138 in cell culture media
Welcome to the technical support center for (+)-JJ-74-138. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges when working with this novel non-competitive androgen receptor (AR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and non-competitive antagonist of the androgen receptor (AR).[1][2][3] Unlike competitive antagonists that bind to the ligand-binding domain (LBD) of the AR, this compound inhibits AR activity through a different mechanism, making it effective even in castration-resistant prostate cancer (CRPC) models and in cells expressing AR splice variants that lack the LBD.[1][2] It has been shown to inhibit the proliferation of enzalutamide-resistant AR-positive prostate cancer cell lines.[1] The mechanism involves reducing AR levels in the nucleus and inhibiting AR binding to androgen response elements (AREs).[1]
Q2: In which cell lines has this compound been tested?
This compound has been shown to be effective in AR-positive prostate cancer cell lines, including C4-2, LN95, and 22Rv1.[1][2] It demonstrates selective inhibition of cell growth in AR-positive cells, with no significant effect on AR-negative cell lines like PC-3 and DU145.[1][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for this compound is not explicitly detailed in the provided search results, for hydrophobic small molecules of this nature, Dimethyl Sulfoxide (DMSO) is the standard recommended solvent for creating a high-concentration stock solution.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximal solubility.
Troubleshooting Guide: Overcoming Solubility Issues in Cell Culture Media
A common challenge encountered with hydrophobic compounds like this compound is precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate dosing and unreliable experimental results. Follow this guide to troubleshoot and prevent solubility issues.
Issue: A precipitate forms in my cell culture medium after adding the this compound stock solution.
Possible Cause 1: High Final Concentration
The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Solution: Perform a dose-response experiment starting with a lower final concentration and gradually increasing it to determine the maximum soluble concentration in your specific cell culture system.
Possible Cause 2: Improper Dilution Technique
Rapidly adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.[5]
-
Solution: Employ a serial dilution strategy. First, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final working concentration. Then, add this lower concentration DMSO stock to your pre-warmed cell culture medium with vigorous mixing.[5][6]
Possible Cause 3: Low Temperature of Cell Culture Media
Adding the compound to cold media can decrease its solubility.[6]
-
Solution: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]
Possible Cause 4: Media Components
The presence of serum, such as Fetal Bovine Serum (FBS), can aid in the solubilization of hydrophobic compounds through protein binding.[5] Using low-serum or serum-free media may increase the likelihood of precipitation.[6]
-
Solution: If your experimental design allows, consider using a medium containing a sufficient concentration of FBS. If using serum-free media, be particularly cautious with the final concentration of this compound and the dilution method.
Possible Cause 5: High Final DMSO Concentration
While DMSO is an excellent solvent for initial stock preparation, high final concentrations in the cell culture can be toxic to cells and can also affect compound solubility.
-
Solution: Keep the final DMSO concentration in your cell culture medium at or below 0.5% (v/v).[5][6] Most cell lines can tolerate this concentration, but it is best to determine the specific tolerance for your cell line. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to reach room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved.[6]
-
If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5][6]
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the recommended procedure for diluting the DMSO stock solution into your cell culture medium to prevent precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate stocks closer to your desired final concentration. For example, to achieve a 10 µM final concentration, you could prepare a 1 mM intermediate stock.
-
Add a small volume of the final DMSO stock solution to the pre-warmed complete cell culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[5] For example, to achieve a 10 µM final concentration from a 1 mM stock, you would add 10 µL of the stock to 990 µL of medium. This results in a final DMSO concentration of 1%. Adjust accordingly to keep the final DMSO concentration at or below 0.5%.
-
Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider lowering the final concentration.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation | Cell Line Sensitivity |
| ≤ 0.1% | Ideal for long-term experiments and sensitive cell lines | High |
| ≤ 0.5% | Generally well-tolerated by most cell lines for standard assays | Medium |
| > 0.5% | May induce cytotoxicity or off-target effects; requires careful validation | Low |
Table 2: Troubleshooting Summary for this compound Solubility Issues
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution | Final concentration is too high | Lower the final concentration of this compound. |
| Improper dilution technique | Use serial dilutions in DMSO before adding to pre-warmed media with vigorous mixing.[5] | |
| Media is too cold | Pre-warm cell culture media to 37°C before adding the compound.[6] | |
| Low serum concentration | If possible, use media containing serum.[5] | |
| Cell Toxicity | Final DMSO concentration is too high | Keep final DMSO concentration ≤ 0.5% and include a vehicle control.[5][6] |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of (+)-JJ-74-138
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and protocols for identifying and minimizing the off-target effects of (+)-JJ-74-138, a novel non-competitive Androgen Receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-competitive antagonist of the Androgen Receptor (AR).[1][2] Unlike clinically approved AR antagonists that compete with androgens for binding to the ligand-binding domain (LBD), this compound inhibits AR activity through a different mechanism, making it effective even in cell lines resistant to drugs like enzalutamide.[1][2][3] Its mechanism involves direct binding to the AR, which in turn inhibits AR's binding to Androgen Response Elements (AREs) on DNA and reduces the nuclear levels of the AR protein.[1][2] This leads to the suppression of AR-target genes, such as prostate-specific antigen (PSA).[1][3]
Q2: Are there any known or suspected off-target effects for this compound?
A2: The selectivity profile of this compound is not yet fully characterized. However, initial studies have suggested the possibility of weak off-target effects at high concentrations. For instance, a small, but statistically significant, inhibition of cell growth was observed in AR-negative PC3 cells at high doses of the compound.[1] This indicates that at concentrations well above those needed for AR inhibition, this compound may interact with other cellular proteins. Therefore, comprehensive off-target profiling is a critical step in interpreting experimental results.
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the Androgen Receptor. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:
-
Confirm On-Target Deactivation: Use a direct measure of AR activity, such as a Western blot for downstream targets like PSA, to confirm that the intended target is being inhibited at the concentration you are using.
-
Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down the Androgen Receptor.[4] If the phenotype persists in AR-knockdown cells upon treatment with this compound, it is likely an off-target effect.
-
Rescue Experiments: Transfect cells with a mutated version of the AR that is resistant to this compound. If the compound's effects are reversed in these cells, it confirms the phenotype is on-target.[5][6] If the phenotype persists, it is off-target.
-
Use a Structurally Unrelated AR Antagonist: Compare the phenotype induced by this compound with that of another AR antagonist with a different chemical scaffold. If the phenotype is unique to this compound, it suggests an off-target mechanism.[5]
Q4: What proactive strategies can I use to identify the off-target profile of this compound?
A4: Proactively identifying off-targets is crucial for reliable data interpretation.[5] Key methodologies include:
-
Kinome Profiling: Screen this compound against a large panel of recombinant kinases (e.g., KINOMEscan®).[6][7][8] This will identify any potential interactions with protein kinases, a common source of off-target effects for small molecules.
-
Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS). This involves using an immobilized version of this compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[9][10]
-
Proteome-wide Cellular Thermal Shift Assay (CETSA-MS): This unbiased method identifies protein targets in intact cells by detecting changes in their thermal stability upon drug binding.[11] Proteins that are stabilized or destabilized by this compound across a temperature gradient are potential on- or off-targets.
Q5: How can I design my experiments to minimize the impact of potential off-target effects?
A5: Several best practices can help mitigate the influence of off-target effects:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that effectively inhibits AR signaling.[4][5] Using concentrations significantly above the on-target IC50 increases the likelihood of engaging lower-affinity off-targets.
-
Validate with Multiple Cell Lines: Confirm your findings in multiple AR-positive cell lines. As a negative control, include AR-negative cell lines (e.g., PC3, DU145) to distinguish AR-dependent effects from off-target effects.[1][2]
-
Time-Course Experiments: Analyze the kinetics of the cellular response. On-target effects often manifest on a timescale consistent with the target's known biology, while off-target effects may have different kinetics.
Data & Comparative Analysis
Table 1: Summary of this compound In Vitro Activity
| Cell Line | AR Status | Assay Type | Endpoint Measured | Result with 10 µM this compound | Reference |
| C4-2 | AR-positive, Enzalutamide-responsive | ELISA | PSA Protein Secretion | Potent Inhibition | [1] |
| LN95 | AR-positive, Enzalutamide-resistant | ELISA | PSA Protein Secretion | Potent Inhibition | [1] |
| 22Rv1 | AR-positive, Enzalutamide-resistant | ELISA | PSA Protein Secretion | Potent Inhibition | [1] |
| LN95 | AR-positive, Enzalutamide-resistant | Cell Proliferation | Cell Growth | Inhibition | [2] |
| 22Rv1 | AR-positive, Enzalutamide-resistant | Cell Proliferation | Cell Growth | Inhibition | [2] |
| PC3 | AR-negative | Cell Proliferation | Cell Growth | No significant inhibition at low doses | [1][2] |
| DU145 | AR-negative | Cell Proliferation | Cell Growth | No significant inhibition at low doses | [1][2] |
Table 2: Comparison of Key Off-Target Identification Methodologies
| Methodology | Principle | Key Advantages | Key Limitations |
| Kinome Profiling | Competition binding assay against a large panel of purified kinases.[7] | High-throughput; quantitative (Kd values); broad coverage of the kinome.[6] | Limited to kinases; performed in a cell-free system, which may not reflect cellular context (e.g., ATP concentration).[5] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized compound captures binding proteins from cell lysate for MS identification.[9][12] | Unbiased, proteome-wide discovery of direct interactors. | Requires chemical modification of the compound, which may alter its binding properties[10]; can identify indirect binders; may miss weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of a target protein in intact cells or lysates.[11][13][14] | Confirms target engagement in a physiological context[4]; no compound modification needed; can be adapted for proteome-wide screening (CETSA-MS).[11] | Throughput can be lower for antibody-based detection; CETSA-MS is resource-intensive. |
| Genetic Approaches (siRNA/CRISPR) | Knockdown or knockout of the intended target to see if the phenotype persists.[4] | Provides strong evidence for on- vs. off-target effects in a cellular context. | Potential for incomplete knockdown or genetic compensation; does not identify the specific off-target. |
Visualized Workflows and Pathways
Caption: Androgen Receptor (AR) signaling and inhibition by this compound.
Caption: Workflow for investigating on- and off-target effects.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for AR Target Engagement
Objective: To confirm that this compound directly engages the Androgen Receptor in intact cells by measuring ligand-induced thermal stabilization.[4][13][14]
Methodology:
-
Cell Culture and Treatment:
-
Culture an AR-positive cell line (e.g., 22Rv1) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a protein extraction buffer (e.g., M-PER) supplemented with protease inhibitors.[15]
-
Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 42°C to 66°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[13]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of each supernatant sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble AR in each sample by Western blotting using a validated anti-AR antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. This compound), plot the percentage of soluble AR relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets within the kinome.
Methodology:
This protocol outlines the general steps involved. It is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
The service provider will typically perform the assay at one or more fixed concentrations (e.g., 1 µM or 10 µM) against the kinase panel.
-
-
Assay Principle (Competition Binding):
-
The assay measures the ability of the test compound to displace a proprietary, active-site-directed ligand from each kinase in the panel.[7]
-
The assay components generally consist of a DNA-tagged kinase, an immobilized ligand, and the test compound.[7]
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the signal indicates that the test compound has displaced the immobilized ligand.[7]
-
-
Data Analysis:
-
Results are often reported as '% Control' or '% Inhibition'. A lower % Control value indicates a stronger interaction.
-
A common threshold for a "hit" is >90% inhibition or a % Control <10.
-
Data is often visualized on a "TREEspot" diagram, which maps the hits onto the human kinome tree, providing a clear picture of selectivity.[16]
-
Follow-up dose-response experiments are performed for any identified hits to determine their dissociation constants (Kd) or IC50 values.
-
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the direct and indirect cellular binding partners of this compound in an unbiased, proteome-wide manner.
Methodology:
-
Probe Synthesis (if required):
-
Synthesize a derivative of this compound that incorporates a linker and a reactive group or affinity tag (e.g., biotin) for immobilization onto beads. This step is crucial and requires careful chemical design to preserve the compound's activity.
-
-
Immobilization:
-
Covalently attach the tagged this compound probe to a solid support, such as sepharose or magnetic beads.
-
-
Protein Extraction:
-
Grow cells of interest and harvest them.
-
Prepare a native cell lysate using a non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-immobilized beads for several hours at 4°C to allow for binding.
-
Include a negative control, such as beads immobilized with the linker/tag alone or a structurally related but inactive analog.
-
As a competition control, pre-incubate a parallel lysate sample with a high concentration of free, unmodified this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a competitive eluent (high concentration of free compound), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins and quantify their relative abundance in the experimental vs. control samples.
-
Proteins that are significantly enriched in the this compound pulldown and are competed away by the free compound are considered high-confidence interacting partners.
-
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CETSA [cetsa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Best practices for handling and storing (+)-JJ-74-138
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing (+)-JJ-74-138 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a novel, potent, and non-competitive antagonist of the Androgen Receptor (AR).[1][2] It has shown efficacy in inhibiting enzalutamide-resistant castration-resistant prostate cancer (CRPC) cells.[1][2] It is an analog of JJ-450 and demonstrates greater potency in inhibiting androgen-independent AR activity.[3]
2. What is the mechanism of action of this compound?
This compound acts as a non-competitive inhibitor of the Androgen Receptor.[1] Unlike competitive antagonists that bind to the ligand-binding domain (LBD), this compound is thought to inhibit AR through a different mechanism, making it effective against AR variants lacking the LBD.[3] It has been shown to reduce AR levels in the nucleus and inhibit the transcription of AR and ARv7 target genes.[3][4]
3. What are the primary research applications of this compound?
The primary application of this compound is in prostate cancer research, specifically in studying castration-resistant prostate cancer (CRPC) and models of resistance to conventional anti-androgen therapies like enzalutamide.[1][3][4]
4. What are the key chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₂H₂₂F₈N₂OS |
| Molecular Weight | 514.48 g/mol |
| CAS Number | 2135545-34-3 |
(Data sourced from MedChemExpress product information)
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring user safety. The following guidelines are based on available supplier information. Users should always consult the official Safety Data Sheet (SDS) and Certificate of Analysis provided by their supplier for the most comprehensive and up-to-date information.
Storage Recommendations:
| Condition | Recommendation |
| Long-term Storage | Store as a solid at -20°C for up to 2 years. |
| Short-term Storage (Solutions) | Store solutions at -80°C for up to 1 month. |
| Shipping | Typically shipped at room temperature within the continental US, though this may vary for international shipments.[1] |
Solvent Preparation:
For in vitro experiments, this compound can be dissolved in DMSO. For a stock solution, consider the following:
| Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.9437 mL | 9.7186 mL | 19.4371 mL |
| 5 mM | 0.3887 mL | 1.9437 mL | 3.8874 mL |
| 10 mM | 0.1944 mL | 0.9719 mL | 1.9437 mL |
(Calculations based on a molecular weight of 514.48 g/mol )
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of AR Activity
| Potential Cause | Troubleshooting Step |
| Improper Storage/Degradation | Ensure the compound has been stored according to the recommended conditions. Prepare fresh stock solutions. Perform a quality control check if possible. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. IC₅₀ values have been reported in the range of 1.16 µM to 4.32 µM in different CRPC cell lines.[3] |
| Cell Line Specificity | Confirm that your cell line expresses the Androgen Receptor. This compound is not effective in AR-negative cell lines such as PC3 and DU145.[3] |
| Experimental Conditions | Ensure that the treatment duration is sufficient. A 48-hour treatment has been shown to be effective for inhibiting PSA expression.[3] |
Issue 2: Poor Solubility in Aqueous Media
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration in the medium is low (typically <0.1%) and consistent across all experimental conditions, including controls. |
| Incorrect Solvent | Use a recommended solvent such as DMSO for initial dissolution. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High Concentration | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic threshold for your mechanism-of-action studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity to your cells. Run a vehicle control (medium with the same concentration of solvent) in all experiments. |
Experimental Protocols
1. Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed AR-positive (e.g., LNCaP, C4-2, 22Rv1) and AR-negative (e.g., PC3, DU145) prostate cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 6 days).[3]
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
2. Western Blot for AR Nuclear Localization
This protocol outlines a method to assess the effect of this compound on the nuclear levels of the Androgen Receptor.
-
Cell Treatment: Treat CRPC cells (e.g., C4-2, LN95, 22Rv1) with 10 µM this compound or a vehicle control overnight.[3] A positive control of 10 nM R1881 (a synthetic androgen) can be used to induce AR nuclear translocation.[3]
-
Nucleocytoplasmic Fractionation: Perform nucleocytoplasmic fractionation using a commercially available kit or a standard laboratory protocol to separate the nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against AR. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of AR in the nucleus and cytoplasm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the Androgen Receptor signaling pathway.
Caption: General experimental workflow for studying the effects of this compound on prostate cancer cells.
References
Technical Support Center: Interpreting Unexpected Data from (+)-JJ-74-138 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving the non-competitive androgen receptor (AR) antagonist, (+)-JJ-74-138.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and non-competitive antagonist of the androgen receptor (AR). Unlike competitive antagonists such as enzalutamide, which compete with androgens for binding to the ligand-binding domain (LBD) of the AR, this compound inhibits AR activity through a different mechanism that does not involve direct competition at the LBD. This allows it to be effective in the context of castration-resistant prostate cancer (CRPC), including in cell lines that have developed resistance to enzalutamide. Its mechanism involves reducing the levels of AR in the nucleus and inhibiting AR's ability to bind to androgen response elements (AREs) on DNA.[1]
Q2: What are the expected effects of this compound in prostate cancer cell lines?
A2: In AR-positive prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1, LN95), this compound is expected to:
-
Inhibit cell proliferation.[1]
-
Reduce the expression of AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and NKX3-1.[1]
-
Decrease the expression of genes associated with AR splice variants (e.g., UBE2C and CDC20 in 22Rv1 cells).[1]
-
Reduce the amount of AR protein localized within the nucleus.[1]
-
Show minimal cytotoxic effects in AR-negative prostate cancer cell lines (e.g., PC-3, DU145).
Q3: How does the non-competitive antagonism of this compound affect dose-response curves in functional assays?
A3: As a non-competitive antagonist, this compound will decrease the maximum possible response (Emax) of an AR agonist (like dihydrotestosterone, DHT) without significantly shifting the agonist's EC50 value. This is in contrast to a competitive antagonist, which would cause a rightward shift in the agonist's dose-response curve (increasing the EC50) without affecting the Emax.
Troubleshooting Guides
Cell Viability and Proliferation Assays
Q: My cell viability/proliferation assay shows unexpected cytotoxicity in AR-negative cell lines (e.g., PC-3, DU145). What could be the cause?
A: While this compound is expected to be selective for AR-positive cells, off-target effects can occur, especially at high concentrations.
-
High Concentrations: Ensure you are using a concentration range appropriate for your cell line. Exceeding the optimal concentration can lead to non-specific cytotoxicity.
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Assay-Specific Artifacts: Some viability assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or MTS assays. Consider using an alternative method, such as a crystal violet assay, which measures cell adherence.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.
Q: I am not observing a dose-dependent inhibition of proliferation in my AR-positive cell line.
A: Several factors can contribute to a lack of a clear dose-response.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect proliferation rates and the apparent efficacy of the compound. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: The duration of the experiment may not be sufficient to observe significant effects on proliferation. Consider extending the incubation time with this compound.
-
Cell Line Health: Ensure that the cells are healthy and free from contamination. Mycoplasma contamination, for example, can alter cellular responses to drugs.
-
Compound Stability: this compound may not be stable in your culture medium over the entire course of the experiment. Consider replenishing the medium with fresh compound during long-term assays.
Gene and Protein Expression Analysis
Q: I do not see a reduction in PSA protein levels (via ELISA) after treatment with this compound.
A: This could be due to experimental or biological factors.
-
Treatment Duration and Concentration: Ensure that the concentration and duration of this compound treatment are sufficient. A 48-hour treatment with 10 µM this compound has been shown to inhibit PSA expression.[2]
-
Cell Line Characteristics: The sensitivity to this compound can vary between cell lines. Confirm the AR status of your cells.
-
ELISA Protocol: Review your ELISA protocol for any potential errors, such as improper antibody dilutions, insufficient washing, or issues with the standard curve.
-
Normalization: PSA levels should be normalized to cell number or total protein concentration to account for any effects on cell proliferation.
Q: My Western blot shows no decrease in nuclear AR levels.
A: Detecting changes in subcellular protein localization requires careful execution of the fractionation and Western blotting protocols.
-
Fractionation Purity: The purity of your nuclear and cytoplasmic fractions is critical. Use specific markers (e.g., Lamin B1 for the nucleus, GAPDH or α-tubulin for the cytoplasm) to verify the purity of your fractions. Cross-contamination can obscure changes in AR localization.
-
Loading Controls: Ensure equal loading of protein for each fraction.
-
Antibody Quality: Use a validated antibody for AR that recognizes the protein in your specific application (Western blot).
-
Low Signal: If the AR signal is weak, this could be due to a number of factors including low protein concentration, inefficient transfer, or inactive antibodies. Refer to general Western blot troubleshooting guides for optimizing signal detection.
Direct Binding and DNA Interaction Assays
Q: My Surface Plasmon Resonance (SPR) experiment does not show binding of this compound to the AR.
A: SPR experiments with small molecules can be challenging.
-
Protein Immobilization and Activity: Ensure that the AR protein is properly immobilized on the sensor chip and remains active. The orientation of the immobilized protein can affect the accessibility of the binding site.
-
Analyte Concentration and Solubility: this compound should be prepared in a buffer compatible with the SPR system and tested at a suitable concentration range. Poor solubility can lead to aggregation and inaccurate results.
-
Non-Specific Binding: Non-specific binding to the sensor surface can mask the true binding signal. Ensure proper referencing and consider using a blocking agent.
-
Regeneration: Incomplete regeneration of the sensor surface between injections can lead to a drifting baseline and inaccurate measurements.
Q: My Chromatin Immunoprecipitation (ChIP)-qPCR results do not show a decrease in AR binding to AREs.
A: ChIP-qPCR is a multi-step technique with several critical points.
-
Cross-linking and Sonication: Inefficient cross-linking or improper chromatin shearing can lead to variable results. Optimize sonication conditions to obtain DNA fragments in the desired size range (typically 200-1000 bp).
-
Antibody Specificity: The antibody used for immunoprecipitation must be specific for AR and validated for use in ChIP.
-
qPCR Primer Design: Primers for qPCR must be specific for the ARE-containing region of interest and should produce a single amplicon.
-
Data Analysis: Results are typically expressed as a percentage of input or fold enrichment over a negative control (e.g., IgG). Ensure your calculations are correct and that you have included appropriate positive and negative control regions in your analysis.
Quantitative Data
The following tables summarize expected quantitative data from experiments with this compound. These values can serve as a benchmark for your own results.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines [1]
| Cell Line | Description | IC50 (µM) |
| C4-2 | Castration-Resistant | 1.16 |
| LN95 | Enzalutamide-Resistant | 2.95 |
| 22Rv1 | Enzalutamide-Resistant, expresses AR-V7 | 4.32 |
Table 2: Expected Qualitative Changes in Protein Levels and Localization
| Experiment | Cell Line(s) | Treatment | Expected Outcome |
| PSA ELISA | C4-2, LN95, 22Rv1 | 10 µM this compound for 48h | Decreased PSA concentration in media[2] |
| Nuclear/Cytoplasmic Fractionation & Western Blot | C4-2, LN95, 22Rv1 | 10 µM this compound overnight | Decreased AR protein levels in the nuclear fraction[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay (Crystal Violet Assay)
This protocol provides a method for assessing cell viability by staining adherent cells with crystal violet.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 100% methanol for 10-15 minutes at room temperature.[3][4]
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[5]
-
Washing: Gently wash the plate with water to remove excess stain.[4]
-
Solubilization: Air dry the plate and then add a solubilizing agent (e.g., methanol or a solution of 10% acetic acid) to each well to dissolve the stain.[5]
-
Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
PSA Quantification (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify PSA levels in cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for PSA and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Add your cell culture supernatants and a series of PSA standards to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for PSA.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.[6]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change to yellow.[6]
-
Measurement: Read the absorbance at 450 nm.[7]
-
Calculation: Calculate the PSA concentration in your samples based on the standard curve.
Nuclear and Cytoplasmic Fractionation
This protocol provides a method for separating nuclear and cytoplasmic fractions for subsequent Western blot analysis.
-
Cell Lysis: Harvest cells and resuspend them in a hypotonic buffer to swell the cells.[8]
-
Cytoplasmic Extraction: Disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle. Centrifuge the lysate at a low speed to pellet the nuclei.
-
Supernatant Collection: The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then resuspend it in a nuclear extraction buffer containing a high salt concentration and detergents to lyse the nuclei and solubilize nuclear proteins.
-
Centrifugation: Centrifuge at high speed to pellet any remaining debris. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions before proceeding to Western blotting.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. tpp.ch [tpp.ch]
- 5. researchgate.net [researchgate.net]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding in (+)-JJ-74-138 assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for non-specific binding in assays involving the novel noncompetitive androgen receptor (AR) antagonist, (+)-JJ-74-138.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it critical to control for it in this compound assays?
Q2: What are the primary assay types used to characterize the binding of this compound to the androgen receptor?
A2: The primary assays used to characterize the binding of this compound to the AR are Surface Plasmon Resonance (SPR) and radioligand competition binding assays.[1][2] Functional assays that measure the downstream effects of AR binding, such as Prostate-Specific Antigen (PSA) expression levels, are also employed to assess its activity.[1][3]
Q3: How is non-specific binding typically determined in a radioligand competition assay for this compound?
A3: In a radioligand competition assay with this compound, non-specific binding is determined by measuring the amount of radioligand (e.g., [³H] Dihydrotestosterone or [³H] DHT) that remains bound in the presence of a high concentration of an unlabeled competitor. For this compound, which is a noncompetitive inhibitor, a structurally unrelated hydrophobic molecule like tamoxifen can be used to saturate non-specific sites.[1] The underlying principle is that at a sufficiently high concentration, the unlabeled compound will occupy most of the specific binding sites on the AR, leaving only the non-specific binding of the radioligand to be measured.
Q4: What are common strategies to minimize non-specific binding in a Surface Plasmon Resonance (SPR) assay with this compound?
A4: To minimize non-specific binding in an SPR assay, several strategies can be employed:
-
Use of Blocking Agents: Adding a blocking protein like Bovine Serum Albumin (BSA) to the running buffer can help to block non-specific binding sites on the sensor chip surface.[4]
-
Buffer Optimization: Adjusting the pH and salt concentration of the running buffer can reduce electrostatic interactions that contribute to non-specific binding.[4]
-
Detergents: Including a non-ionic surfactant such as Tween 20 in the running buffer can help to disrupt hydrophobic interactions that may cause non-specific binding.
-
Reference Surface: Utilizing a reference flow cell on the SPR sensor chip, which is treated in the same way as the active surface but lacks the immobilized AR, is essential. The signal from the reference surface represents non-specific binding and can be subtracted from the signal of the active surface.
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Competition Assay
Possible Cause: Excessive non-specific binding of the radioligand ([³H] DHT) to assay components.
Troubleshooting Steps:
-
Optimize Blocking Agent in Wash Buffer: Ensure that the wash buffer contains an appropriate blocking agent, such as BSA, to reduce non-specific adherence to the filter plates.
-
Increase Wash Steps: Increasing the number and volume of washes with ice-cold buffer can help to remove loosely bound, non-specific radioligand.
-
Verify Competitor Concentration: Ensure the concentration of the unlabeled competitor used to define non-specific binding is sufficient to saturate all specific AR binding sites. A concentration 100- to 1000-fold higher than the Kd of the radioligand is typically recommended.
-
Consider a Different Unlabeled Competitor: As noted in studies with this compound, a hydrophobic molecule like tamoxifen can be an effective control for non-specific binding.[1]
Issue 2: Inconsistent Results in SPR Assay
Possible Cause: Variable non-specific binding of this compound to the sensor surface.
Troubleshooting Steps:
-
Optimize Surface Chemistry: The choice of sensor chip and the method of AR immobilization can impact non-specific binding. Ensure the immobilization protocol is optimized for the AR protein.
-
Systematic Buffer Optimization: Methodically test a range of pH and salt concentrations in the running buffer to find conditions that minimize non-specific interactions while maintaining the specific binding activity of the AR.[4]
-
Test Different Blocking Agents: While BSA is common, other blocking agents like casein or polyethylene glycol (PEG) can be tested for their effectiveness in reducing non-specific binding in your specific system.
-
Control Injections: Always include "zero-analyte" injections (running buffer only) to establish a stable baseline and to check for any drift or non-specific binding of buffer components.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol is adapted from studies characterizing this compound.[1]
Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor in a cellular context.
Materials:
-
LN95 cells
-
Phenol red-free RPMI 1640 medium with 10% charcoal-stripped serum (CSS)
-
Serum-free RPMI 1640 medium
-
[³H] Dihydrotestosterone ([³H] DHT)
-
This compound
-
Enzalutamide (as a competitive binding control)
-
Tamoxifen (as a non-specific binding control)[1]
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
12-well plates
-
Scintillation counter
Procedure:
-
Seed LN95 cells in 12-well plates in phenol red-free RPMI 1640 with 10% CSS and culture for 3 days.
-
Remove the medium and replace it with serum-free RPMI 1640.
-
To appropriate wells, add increasing concentrations of this compound (e.g., 0, 0.0128, 0.064, 0.32, 1.6, 8, and 40 µM). Include parallel treatments with enzalutamide and tamoxifen as controls.[1][3]
-
Add 1 nM [³H] DHT to all wells.
-
Incubate the plates at 37°C for 90 minutes.[1]
-
Wash the cells with PBS to remove unbound radioligand.
-
Extract the bound ligand by adding ethanol to each well and incubating for 30 minutes at room temperature.[1]
-
Transfer the ethanol extract to scintillation vials and measure the radioactivity in counts per minute (cpm) using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with [³H] DHT only.
-
Non-Specific Binding: Radioactivity in wells with [³H] DHT and a high concentration of tamoxifen.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific [³H] DHT binding against the log concentration of this compound.
-
Surface Plasmon Resonance (SPR) Assay for this compound Binding
This is a generalized protocol based on the description of SPR experiments performed with this compound.[1]
Objective: To measure the direct binding of this compound to purified androgen receptor.
Materials:
-
Purified full-length recombinant AR
-
SPR instrument and sensor chips (e.g., a gold-coated sensor chip)
-
Immobilization buffer (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+ with 0.1% BSA and 1% DMSO)
-
This compound stock solution in DMSO
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the purified AR onto the sensor chip surface according to the manufacturer's instructions. A reference surface should be prepared in parallel by performing the immobilization procedure without the AR protein.
-
Prepare a dilution series of this compound in running buffer. The final DMSO concentration should be kept constant across all samples. Concentrations may range from 100 nM to 1600 nM.[1]
-
Inject the different concentrations of this compound over the AR-immobilized surface and the reference surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Subtract the response from the reference surface from the response of the AR-immobilized surface to correct for non-specific binding and bulk refractive index changes.
-
Analyze the corrected sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic models) to determine the binding affinity (KD) and kinetic parameters (ka and kd).
-
Quantitative Data Summary
| Assay Type | Compound | Concentration Range | Purpose |
| Radioligand Competition | This compound | 0 - 40 µM | To assess non-competitive binding against [³H] DHT. At ≥ 8 µM, only ~10-20% inhibition was observed.[1] |
| Enzalutamide | 0 - 40 µM | Positive control for competitive binding. | |
| Tamoxifen | High Concentration | Control for non-specific binding.[1] | |
| Surface Plasmon Resonance | This compound | 100 - 1600 nM | To measure direct binding to purified AR.[1] |
Visualizations
Caption: Workflow for a radioligand competition binding assay to assess this compound.
Caption: General workflow for a Surface Plasmon Resonance (SPR) assay for this compound.
References
Optimizing incubation times for (+)-JJ-74-138 in different cell lines
Welcome to the technical support center for (+)-JJ-74-138. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this novel non-competitive androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive androgen receptor (AR) antagonist.[1][2][3] Unlike competitive antagonists that bind to the ligand-binding domain (LBD) of the AR, this compound inhibits AR activity through a different mechanism, making it effective even in cases of resistance to conventional anti-androgen therapies.[1][2] Its mode of action includes inhibiting the expression of AR and AR splice variant 7 (ARv7) target genes, reducing the level of AR in the nucleus, and preventing AR from binding to androgen response elements (AREs) on the DNA.[1][2][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in androgen receptor-positive (AR+) castration-resistant prostate cancer (CRPC) cell lines, including C4-2, LN95, and 22Rv1.[1][2][4] It has been shown to inhibit the proliferation of enzalutamide-resistant AR-positive cells.[1][2][4] As a negative control, it does not inhibit the growth of AR-negative prostate cancer cell lines such as PC3 and DU145.[1][4]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Based on published studies, a concentration of 10 µM has been effectively used for various assays, including inhibiting PSA protein production and analyzing AR protein levels.[1][5] However, for cell proliferation assays, a dose-dependent effect was observed at lower dosages over a 6-day period.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in cell culture medium is not extensively detailed in the provided search results, the experimental protocols involving multi-day incubations (e.g., 48 hours and 6 days) suggest that this compound retains its activity over these periods without the need for frequent media changes.[1][5] For longer-term experiments, it is advisable to assess the compound's stability under your specific experimental conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound on AR-positive cells.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Troubleshooting Step: The effect of this compound can be time-dependent. For assays measuring changes in protein levels (e.g., PSA, AR), an incubation time of 48 hours has been shown to be effective.[1] For cell proliferation or viability assays, longer incubation times (e.g., 6 days) may be necessary to observe a significant effect.[5] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours, or longer for proliferation assays) to determine the optimal incubation period for your specific cell line and endpoint.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the EC50 for your specific cell line and assay.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Troubleshooting Step: Ensure that your cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number.[6] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Possible Cause 4: Low AR Expression.
-
Troubleshooting Step: Confirm the expression level of the androgen receptor in your cell line using techniques like Western blotting or qPCR. While cell lines like C4-2, LN95, and 22Rv1 are known to be AR-positive, expression levels can vary.
-
Issue 2: High background or variability in assay results.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension and even distribution of cells when seeding plates. Inconsistent cell numbers across wells can lead to high variability.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
-
Possible Cause 3: Assay-Specific Issues.
-
Troubleshooting Step: For fluorescence or luminescence-based assays, check for autofluorescence from the compound or media components.[7] Ensure that the chosen assay is sensitive enough to detect changes in your experimental window.
-
Issue 3: Unexpected cytotoxicity in control (AR-negative) cells.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control in your experiments.
-
Data on Incubation Times
The following table summarizes incubation times for this compound in different cell lines as reported in the literature.
| Cell Line | Assay Type | Incubation Time | Concentration | Observed Effect |
| C4-2, LN95, 22Rv1 | ELISA (PSA Protein) | 48 hours | 10 µM | Inhibition of PSA production[1] |
| LN95, 22Rv1 | Cell Proliferation Assay | 6 days | Dose-dependent | Inhibition of cell growth[5] |
| C4-2, LN95, 22Rv1 | Western Blot (AR levels) | 20 hours | 10 µM | Reduction of AR level in the nucleus[4] |
| C4-2, LN95, 22Rv1 | ChIP Assay | Not Specified | 10 µM | Inhibited AR binding to AREs[1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of Cell Proliferation
-
Cell Seeding: Seed your AR-positive cell line of interest (e.g., C4-2, LN95, or 22Rv1) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, 120, and 144 hours).
-
Viability/Proliferation Assay: At each time point, perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal incubation time is the shortest duration that yields a potent and consistent IC50.
Protocol 2: Time-Course Analysis of AR Target Gene Expression
-
Cell Seeding: Seed your AR-positive cells in 6-well plates.
-
Compound Treatment: Treat the cells with an effective concentration of this compound (e.g., 10 µM) and a vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
RNA Extraction and qPCR: At each time point, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known AR target genes (e.g., PSA, TMPRSS2).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene. The optimal incubation time is the point at which you observe the maximum significant downregulation of the target genes.
Visualizations
Caption: Signaling pathway of this compound as a non-competitive AR antagonist.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: (+)-JJ-74-138 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel non-competitive androgen receptor (AR) antagonist, (+)-JJ-74-138, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation appears to have low solubility for in vivo administration. What are the recommended solvents and formulation strategies?
A1: While specific solubility data for various in vivo vehicles are not extensively published, poor aqueous solubility is a common challenge for small molecule inhibitors.[1] For the published 22Rv1 xenograft study, the specific vehicle was not detailed. However, common strategies for formulating hydrophobic compounds for in vivo use include:
-
Co-solvent systems: A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, and then diluting it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <10%, and ideally <5%) to avoid toxicity in animals.[2]
-
Surfactant-based vehicles: Formulations containing surfactants like Tween® 80 or Cremophor® EL can improve the solubility and bioavailability of hydrophobic compounds. A typical vehicle might consist of 5-10% DMSO, 10-20% Solutol® HS 15 or Cremophor® EL, and the remainder as saline or PBS.
-
Cyclodextrin formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate hydrophobic molecules to enhance their aqueous solubility.[1]
It is crucial to perform small-scale formulation tests to assess the physical and chemical stability of the chosen vehicle with this compound before preparing a large batch for your study. Always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Q2: I am observing inconsistent anti-tumor efficacy in my xenograft model. What are the potential causes and troubleshooting steps?
A2: Inconsistent results in efficacy studies can arise from several factors.[1] Here’s a checklist of potential issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dosing solutions from a stable stock for each administration. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light if the compound is light-sensitive.[3] |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dose volume for each animal. Calibrate pipettes and syringes regularly. |
| Tumor Heterogeneity | Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume. |
| Animal Health | Monitor the overall health of the animals. Factors like stress, infection, or other health issues can impact tumor growth and response to treatment. |
| Metabolism and Clearance | The pharmacokinetics of this compound may vary between different animal strains or species. If inconsistent results persist, consider conducting a pilot pharmacokinetic study to determine the compound's half-life and optimal dosing frequency in your specific model. |
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Studies have shown that this compound selectively inhibits the growth of AR-positive prostate cancer cell lines (LN95 and 22Rv1) over AR-negative lines (PC3 and DU145), suggesting a high degree of specificity for AR-mediated pathways.[4][5] However, one study noted a minor but statistically significant inhibition of PC3 cell growth at high doses, indicating the possibility of weak off-target effects at concentrations above the therapeutic window for AR inhibition.[4] When designing your experiments, it is advisable to include an AR-negative cell line as a control to monitor for potential off-target activities.
Q4: What is the mechanism of action of this compound, and how does it differ from other AR antagonists like enzalutamide?
A4: this compound is a novel, non-competitive antagonist of the androgen receptor (AR).[4][5] Unlike clinically approved AR antagonists such as enzalutamide, which competitively bind to the ligand-binding domain (LBD) of the AR, this compound inhibits AR activity through a different mechanism.[4][5][6] This non-competitive action allows it to inhibit AR variants that lack the LBD, a common mechanism of resistance to enzalutamide.[4][7] The key aspects of its mechanism include:
-
Non-competitive Inhibition: It does not compete with androgens like dihydrotestosterone (DHT) for binding to the AR LBD.[4]
-
Inhibition of AR Nuclear Localization: It has been shown to reduce the levels of AR in the nucleus of prostate cancer cells.[4][5]
-
Inhibition of AR Binding to DNA: It inhibits the binding of the AR to androgen response elements (AREs) on target genes.[4][5]
-
Activity Against AR Splice Variants: It is effective in cell lines that express AR splice variants (like AR-v7) that lack the LBD and confer resistance to enzalutamide.[4][8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for in vivo efficacy studies.
Caption: Mechanism of AR signaling and points of inhibition.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Experimental Protocol: 22Rv1 Xenograft Tumor Study
The following is a detailed methodology based on the published in vivo study of this compound.[4]
1. Animal Model:
-
Species: Male immunodeficient mice (e.g., Crl:SHO-PrkdcscidHrhr).
-
Age: 6–8 weeks old.
2. Cell Line and Implantation:
-
Cell Line: 22Rv1 (human prostate carcinoma, enzalutamide-resistant, AR-positive).
-
Implantation: Subcutaneously inject 22Rv1 cells suspended in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel) into the flank of each mouse.
3. Tumor Growth and Group Assignment:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. Dosing and Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., 10 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) and frequency (e.g., daily) should be optimized based on pharmacokinetic data if available.
-
Control Group: Administer the vehicle solution using the same volume, route, and frequency as the treatment group.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The study endpoint may be a fixed duration (e.g., 3 weeks) or when tumors in the control group reach a specific size.
-
At the endpoint, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the 22Rv1 xenograft model as reported in the literature.[4]
| Treatment Group | Dose | Duration | Tumor Volume Reduction (vs. Control) | Effect on Body Weight |
| This compound | 10 mg/kg | 3 weeks | Statistically significant reduction on days 10 and 13 | No significant change |
| Vehicle Control | N/A | 3 weeks | N/A | No significant change |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Studying Non-Competitive Inhibitors like (+)-JJ-74-138
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the non-competitive androgen receptor (AR) antagonist, (+)-JJ-74-138.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and non-competitive antagonist of the androgen receptor (AR).[1][2] Unlike competitive antagonists like enzalutamide, which compete with androgens for binding to the ligand-binding domain (LBD) of the AR, this compound binds to a different site on the AR.[1] This non-competitive mechanism allows it to inhibit AR activity even in the presence of high concentrations of androgens and in the context of resistance to competitive antagonists.[1][2] Its mechanism involves inhibiting the binding of the AR to androgen response elements (AREs) on DNA and reducing the levels of AR in the cell nucleus.[1][2]
Q2: In which cell lines is this compound effective?
A2: this compound has shown efficacy in various prostate cancer cell lines, particularly those that are castration-resistant (CRPC) and enzalutamide-resistant. It has demonstrated potent inhibition of cell proliferation in AR-positive cell lines such as C4-2, LN95, and 22Rv1.[1][3] It does not, however, significantly inhibit the proliferation of AR-negative cell lines like PC-3 and DU145.[1][3]
Q3: What are the key advantages of studying a non-competitive inhibitor like this compound?
A3: Studying a non-competitive inhibitor like this compound offers several advantages in the context of drug development for diseases like prostate cancer. Non-competitive inhibitors can be effective against targets that have developed resistance to competitive inhibitors through mutations in the ligand-binding site. Since they do not compete with the natural ligand, their efficacy is less affected by fluctuations in endogenous ligand concentrations. This makes them promising therapeutic candidates for overcoming drug resistance.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values of this compound for PSA Inhibition
| Cell Line | IC50 (µM) | Reference |
| C4-2 | 1.16 | [1] |
| LN95 | 2.95 | [1] |
| 22Rv1 | 4.32 | [1] |
Table 2: Binding Affinity of this compound to Androgen Receptor
| Parameter | Value | Method | Reference |
| KD | ~1.6 µM (Calculated) | Surface Plasmon Resonance (SPR) | [4] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to characterize this compound, along with workflow diagrams.
Androgen Receptor Signaling Pathway
The following diagram illustrates the androgen receptor signaling pathway and the proposed mechanism of action for the non-competitive inhibitor this compound.
Caption: Androgen Receptor Signaling and Inhibition by this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for MTT Cell Proliferation Assay.
Detailed Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., C4-2, LN95, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 20 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Prostate-Specific Antigen (PSA) ELISA
This assay quantifies the amount of PSA secreted by prostate cancer cells into the culture medium.
Caption: Workflow for Prostate-Specific Antigen (PSA) ELISA.
Detailed Protocol:
-
Cell Culture and Treatment: Seed prostate cancer cells in 24-well plates. Once confluent, treat the cells with the desired concentrations of this compound, with or without an androgen like dihydrotestosterone (DHT), for 48 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.[7]
-
ELISA Procedure: Use a commercially available PSA ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:
-
Add 50-100 µL of standards and samples to the wells of the anti-PSA antibody-coated microplate.[8]
-
Incubate for 1-2 hours at room temperature.[9]
-
Wash the wells several times with the provided wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour.[9]
-
Wash the wells again.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.[9]
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of PSA in the samples. Normalize the PSA concentration to the cell number if necessary.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine if the androgen receptor binds to specific DNA sequences (AREs) in the presence of this compound.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Detailed Protocol:
-
Cell Treatment and Crosslinking: Treat prostate cancer cells with this compound and DHT as required. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-AR antibody (or a negative control IgG). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for known AREs in the promoter or enhancer regions of AR target genes (e.g., PSA, TMPRSS2).
-
Data Analysis: Analyze the qPCR data to determine the enrichment of AR binding at the specific AREs relative to the input and IgG controls.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in cell proliferation assays.
-
Possible Cause: Cell passage number and health can significantly affect drug sensitivity. Inconsistent seeding density can also lead to variability.
-
Solution: Use cells within a consistent and low passage number range. Ensure a single-cell suspension and accurate cell counting before seeding. Always include a positive control (e.g., enzalutamide) to monitor assay performance.
Problem 2: High background signal in the PSA ELISA.
-
Possible Cause: Insufficient washing of the plate, or non-specific binding of the detection antibody.
-
Solution: Ensure thorough washing between steps as specified in the kit protocol. You can increase the number of washes. Consider using a blocking agent if non-specific binding is suspected. Always include a blank (medium only) to determine the background absorbance.
Problem 3: Low or no enrichment in the ChIP-qPCR assay for AR binding.
-
Possible Cause: The antibody may not be suitable for ChIP, or the chromatin shearing may be suboptimal. Inefficient crosslinking or reversal of crosslinking can also be a factor.
-
Solution: Use a ChIP-validated anti-AR antibody. Optimize sonication conditions to achieve the desired chromatin fragment size (200-1000 bp). Ensure complete crosslinking and reversal of crosslinking by adhering to the recommended incubation times and temperatures. Include positive and negative control genomic regions in your qPCR analysis.
Problem 4: Difficulty in determining the binding kinetics of this compound using Surface Plasmon Resonance (SPR).
-
Possible Cause: Non-specific binding of the small molecule to the sensor chip surface, or low signal due to the small size of the analyte.[10] The immobilized protein may have lost its activity.
-
Solution: Use a reference flow cell to subtract non-specific binding. Optimize the buffer conditions (e.g., by adding a small amount of DMSO) to reduce non-specific interactions. Ensure high purity of the immobilized protein and the analyte. If the signal is low, consider using a higher density of the immobilized protein or a more sensitive SPR instrument.[11]
Problem 5: Unexpected increase in cell proliferation at low concentrations of this compound.
-
Possible Cause: This could be due to off-target effects or a biphasic dose-response, which can sometimes be observed with enzyme inhibitors.
-
Solution: Carefully repeat the experiment with a finer titration of the compound at lower concentrations. Investigate potential off-target effects by examining the expression of other related signaling pathway components. It is also important to ensure the purity of the this compound compound.
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. abcam.com [abcam.com]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Head-to-Head Comparison: (+)-JJ-74-138 Versus Enzalutamide in Preclinical Models of Castration-Resistant Prostate Cancer
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel androgen receptor antagonist, (+)-JJ-74-138, and the established second-generation antiandrogen, enzalutamide, in the context of castration-resistant prostate cancer (CRPC). This document synthesizes preclinical data, detailing mechanisms of action, efficacy in CRPC models, and comprehensive experimental protocols for key assays.
Executive Summary
Enzalutamide is a potent, competitive androgen receptor (AR) inhibitor widely used in the treatment of CRPC. However, resistance often develops, frequently driven by AR mutations or the expression of AR splice variants, such as AR-V7, that lack the ligand-binding domain. This compound is an investigational, non-competitive AR antagonist that has demonstrated efficacy in enzalutamide-resistant CRPC models. This novel agent appears to overcome key resistance mechanisms to current antiandrogen therapies by acting through a different mechanism of action.
Mechanism of Action
Enzalutamide and this compound both target the androgen receptor, a key driver of prostate cancer growth, but through distinct mechanisms.
Enzalutamide is a competitive inhibitor of the androgen receptor.[1][2] It functions by:
-
Preventing the nuclear translocation of the activated AR.[1][2]
-
Impairing the binding of the AR to DNA androgen response elements (AREs).[1][2]
This compound is a novel, non-competitive AR antagonist.[3][4][5] Its mechanism of action includes:
-
Inhibiting the expression of AR and AR-V7 target genes.[3][4][5]
-
Demonstrating activity in cell lines expressing the enzalutamide-resistant AR F876L mutation.
Caption: Comparative Mechanism of Action of Enzalutamide and this compound.
Preclinical Efficacy in CRPC Models
In Vitro Activity
Quantitative data from in vitro studies highlight the differential activity of this compound and enzalutamide in enzalutamide-sensitive and -resistant CRPC cell lines.
| Cell Line | AR Status | Enzalutamide Resistance | This compound IC50 (µM)[1] | Enzalutamide IC50 (µM) |
| C4-2 | AR-FL | Sensitive | 1.16 | ~0.8-2.5 |
| LN95 | AR-FL, AR-V7 | Resistant | 2.95 | >10 |
| 22Rv1 | AR-FL, AR-V7 | Resistant | 4.32 | >25 |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and enzalutamide in CRPC cell lines.
| Cell Line | Treatment (10 µM) | % PSA Inhibition[1] |
| C4-2 | This compound | ~75% |
| Enzalutamide | ~70% | |
| LN95 | This compound | ~60% |
| Enzalutamide | ~20% | |
| 22Rv1 | This compound | ~50% |
| Enzalutamide | No significant inhibition |
Table 2: Inhibition of Prostate-Specific Antigen (PSA) production in CRPC cell lines.
In Vivo Activity
In vivo studies using xenograft models of CRPC provide further insights into the anti-tumor efficacy of both compounds.
| Compound | Dose | CRPC Xenograft Model | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg | 22Rv1 | Significant inhibition of tumor growth and improved survival | [6] |
| Enzalutamide | 10-30 mg/kg | 22Rv1 | No significant effect on tumor growth | [7] |
| Enzalutamide | 30 mg/kg | 22Rv1 (with Rac1 knockdown) | Significant tumor growth inhibition | [8] |
Table 3: Comparative in vivo efficacy in 22Rv1 xenograft models. It is important to note that the efficacy of enzalutamide in the 22Rv1 model appears to be context-dependent, with one study showing a lack of efficacy, while another demonstrated efficacy when combined with Rac1 knockdown.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to treatment.
-
Cell Seeding: Plate prostate cancer cells (e.g., C4-2, LN95, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or enzalutamide for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.
Prostate-Specific Antigen (PSA) ELISA
This protocol outlines the quantification of secreted PSA in cell culture media.
-
Sample Collection: Collect conditioned media from treated and control cells.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for PSA and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of PSA in the samples. Normalize PSA levels to cell number or total protein concentration.
AR Nuclear Translocation Assay (Western Blot)
This protocol describes the assessment of AR localization in the nucleus and cytoplasm.
-
Cell Treatment: Treat prostate cancer cells with the compounds for the desired time.
-
Cell Fractionation:
-
Harvest cells and lyse them in a hypotonic buffer to isolate the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of AR in the nucleus and cytoplasm.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the binding of AR to specific DNA regions (AREs).
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against AR or a control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for known AREs in the promoter regions of AR target genes (e.g., PSA, TMPRSS2).
-
Data Analysis: Calculate the enrichment of AR binding to specific AREs relative to the IgG control.
Conclusion
The preclinical data presented in this guide suggests that this compound holds promise as a novel therapeutic agent for CRPC, particularly in cases of enzalutamide resistance. Its non-competitive mechanism of action and its ability to inhibit AR-V7 signaling address key limitations of current antiandrogen therapies. Further investigation, including more extensive in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of advanced prostate cancer.
References
- 1. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 5. novamedline.com [novamedline.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis: (+)-JJ-74-138 vs. its Precursor JJ-450 in Androgen Receptor Antagonism
A detailed guide for researchers and drug development professionals on the performance and characteristics of the novel non-competitive androgen receptor antagonist (+)-JJ-74-138 and its precursor, JJ-450.
In the landscape of therapies for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to conventional androgen receptor (AR) antagonists like enzalutamide, the development of novel therapeutic agents is of paramount importance. This guide provides a comprehensive comparative analysis of the promising non-competitive AR antagonist, this compound, and its precursor molecule, JJ-450. Both compounds have demonstrated the ability to inhibit the androgen receptor through a mechanism independent of the ligand-binding domain (LBD), offering a potential strategy to overcome common resistance mechanisms.
Chemical Structures and Mechanism of Action
JJ-450 is a racemic mixture of two stereoisomers: (–)-JJ-450 and (+)-JJ-450.[1][2] Subsequent research led to the development of this compound, a structural analogue of JJ-450, designed to optimize the efficacy of this class of inhibitors.[3] The chemical structures of these compounds are presented in Figure 1.
Both JJ-450 and this compound function as non-competitive antagonists of the androgen receptor.[3][4] Unlike clinically approved AR antagonists that compete with androgens for binding to the LBD, these molecules inhibit AR activity through an alternative mechanism.[5][6] This allows them to be effective against AR variants that lack the LBD or contain mutations in the LBD, such as the ARF876L mutation, which confers resistance to enzalutamide.[1][6] Their mechanism of action involves inhibiting the nuclear translocation of the androgen receptor and promoting the degradation of the unliganded receptor within the nucleus.[4][7]
Performance Comparison: In Vitro and In Vivo Efficacy
Experimental data consistently demonstrates that this compound is a more potent inhibitor of androgen-independent AR activity compared to its precursor, JJ-450.[3][8] This enhanced potency has been observed in various CRPC cell lines, including those resistant to enzalutamide.
Table 1: Comparative Inhibition of Prostate-Specific Antigen (PSA) Expression
| Compound | Cell Line | Condition | Outcome | Citation |
| This compound | LN95 | Androgen-free | More potent inhibition of PSA expression compared to (+)-JJ-450. | [3] |
| (+)-JJ-450 | LN95 | Androgen-free | Less potent inhibition of PSA expression compared to this compound. | [3] |
| (-)-JJ-450 | LN95 | Androgen-free | Only slightly inhibited PSA levels. | [3] |
Table 2: Comparative Inhibition of AR Transcriptional Activity (Luciferase Assay)
| Compound | Cell Line | Target | Outcome | Citation |
| (-)-JJ-450 | PC3 | Wild-type AR & ARF876L | More potent than (+)-JJ-450 in inhibiting AR transcriptional activity. | [2] |
| (+)-JJ-450 | PC3 | Wild-type AR & ARF876L | Less potent than (-)-JJ-450. | [2] |
| JJ-450 (racemic) | PC3, HEK293 | Wild-type AR & ARF876L | Inhibited both wild-type and mutant AR transcriptional activity to a similar extent. | [1] |
Table 3: Comparative Inhibition of Cell Proliferation
| Compound | Cell Line | Target | Outcome | Citation |
| This compound | LN95, 22Rv1 (AR-positive, enzalutamide-resistant) | Endogenous | Inhibited proliferation at low dosages. | [3] |
| This compound | PC3, DU145 (AR-negative) | Endogenous | No inhibition of proliferation. | [3] |
| JJ-450 (racemic) | C4-2-GFP-ARWT, C4-2-GFP-ARF876L | Wild-type AR & ARF876L | Inhibited proliferation of both cell lines. | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate and compare this compound and JJ-450. For detailed protocols, please refer to the cited publications.
Prostate-Specific Antigen (PSA) ELISA
The concentration of PSA in the conditioned media of prostate cancer cell lines (e.g., LN95, C4-2, 22Rv1) was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[3][7] Cells were treated with the compounds for a specified period, after which the media was collected for analysis. PSA levels were typically normalized to the total cell number.[7]
Luciferase Reporter Assay
To assess the transcriptional activity of the androgen receptor, a luciferase reporter assay was employed.[1][2] Cells (e.g., PC3, HEK293) were co-transfected with an AR expression vector (wild-type or mutant) and a reporter plasmid containing the luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).[1] Following treatment with the test compounds, luciferase activity was measured and normalized to a co-transfected control (e.g., Renilla luciferase).[1]
Western Blot Analysis
Western blotting was used to determine the protein levels of AR and PSA in whole-cell lysates or nuclear/cytoplasmic fractions.[2][3] After treatment with the compounds, cells were lysed, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against AR and PSA. A loading control, such as GAPDH, was used to ensure equal protein loading.[2]
Cell Proliferation Assays
The effect of the compounds on cell proliferation was measured using assays such as the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay or the MTS assay.[1] For the BrdU assay, cells were treated with the compounds and then incubated with BrdU, which is incorporated into the DNA of proliferating cells.[1] The amount of incorporated BrdU was then quantified. The MTS assay measures the metabolic activity of viable cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and JJ-450 and a general workflow for their evaluation.
Caption: Mechanism of action of this compound and JJ-450.
References
- 1. Prostate cancer and metabolic syndrome: exploring shared signature genes through integrative analysis of bioinformatics and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel androgen receptor antagonist JJ-450 inhibits enzalutamide-resistant mutant AR>F876L> nuclear import and function - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. Identification of Enzalutamide Resistance-Related circRNA-miRNA-mRNA Regulatory Networks in Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 5. Prostate Cancer: De‐regulated Circular RNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Efficacy of (+)-JJ-74-138 Compared to Other Non-Ligand-Binding Domain Androgen Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to conventional androgen receptor antagonists that target the ligand-binding domain (LBD) has spurred the development of novel therapeutic strategies. This guide provides a detailed comparison of the efficacy of (+)-JJ-74-138, a novel non-LBD AR antagonist, with other antagonists that act outside the LBD. The information presented herein is supported by experimental data to aid researchers in their evaluation of next-generation AR-targeted therapies.
Introduction to Non-LBD Androgen Receptor Antagonists
Standard antiandrogen therapies, such as enzalutamide, function by competitively inhibiting the binding of androgens to the LBD of the AR. Resistance to these agents can arise through various mechanisms, including mutations in the LBD and the expression of AR splice variants that lack the LBD, rendering them constitutively active. Non-LBD AR antagonists represent a promising approach to overcome this resistance by targeting other functional domains of the AR, primarily the N-terminal domain (NTD). The NTD is crucial for the transcriptional activity of both full-length AR and its splice variants. By binding to the NTD, these antagonists can allosterically inhibit AR function, independent of ligand binding.
This guide focuses on the comparative efficacy of several non-LBD AR antagonists:
-
This compound: A novel, potent noncompetitive AR antagonist.
-
JJ-450: The parent compound of this compound.
-
IMTPPE: An earlier analog in the same chemical series as JJ-450 and this compound.
-
EPI-001: One of the first-in-class AR NTD inhibitors.
-
Niphatenones: A class of natural product-derived AR NTD antagonists.
-
Sintokamides: Marine-derived cyclic peptides that target the AR NTD.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and other non-LBD AR antagonists in various prostate cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.
| Compound | Assay Type | Cell Line | IC50 Value | Citation |
| This compound | PSA Inhibition | C4-2 | 1.16 µM | [1] |
| PSA Inhibition | LN95 (Enzalutamide-resistant) | 2.95 µM | [1] | |
| PSA Inhibition | 22Rv1 (Enzalutamide-resistant) | 4.32 µM | [1] | |
| JJ-450 | PSA Luciferase Reporter | C4-2-PSA-rl | More potent than (+)-JJ-450 | [2] |
| IMTPPE | PSA Luciferase Reporter | C4-2 | ~1 µM | [3] |
| EPI-001 | AR NTD Transactivation | - | ~6 µM | [4][5] |
| Cell Viability | LNCaP | - | [4] | |
| Cell Viability | 22Rv1 | - | [4] | |
| Niphatenone B | Full-length AR Transcriptional Assay | - | ~6 µM | [6][7] |
| PSA Luciferase Reporter | LNCaP | 5.17 µM | [6] | |
| Sintokamide A | PSA Luciferase Reporter | LNCaP | - | [8] |
Signaling Pathway of Non-LBD AR Antagonists
Non-LBD AR antagonists disrupt the androgen receptor signaling pathway at a critical step downstream of ligand binding. By targeting the N-terminal domain, they prevent the conformational changes and protein-protein interactions necessary for AR-mediated gene transcription. This mechanism is effective against both full-length AR and constitutively active AR splice variants that lack the ligand-binding domain.
Caption: Mechanism of action of non-LBD AR antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of efficacy data. Below are representative protocols for assays commonly used to characterize non-LBD AR antagonists.
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of a compound to inhibit AR-mediated gene transcription.
1. Cell Culture and Transfection:
-
Culture prostate cancer cells (e.g., LNCaP, C4-2, or 22Rv1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, switch to a medium containing charcoal-stripped FBS (CS-FBS) to minimize the influence of endogenous androgens.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
After 24 hours, transfect the cells with a luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-PSA-Luc) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., enzalutamide) in the presence of a known AR agonist (e.g., 1 nM R1881 or dihydrotestosterone). Include a vehicle control (e.g., DMSO).
3. Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of AR transcriptional activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTS Assay)
This assay assesses the effect of the antagonist on the proliferation of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in complete medium.
2. Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
3. MTS Reagent Addition and Incubation:
-
After the desired treatment period (e.g., 72 hours), add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for cell growth inhibition as described for the luciferase assay.
In Vivo Xenograft Tumor Model
This preclinical model evaluates the in vivo efficacy of the antagonist in a living organism.
1. Cell Implantation:
-
Subcutaneously inject a suspension of human prostate cancer cells (e.g., 2 x 10^6 22Rv1 cells in Matrigel) into the flank of male immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor growth between the groups.
Caption: Experimental workflow for evaluating non-LBD AR antagonists.
Conclusion
This compound and other non-LBD AR antagonists demonstrate a promising approach to overcoming resistance to conventional antiandrogen therapies in prostate cancer. Their unique mechanism of action, targeting the AR N-terminal domain, allows them to inhibit both full-length AR and constitutively active splice variants. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of prostate cancer drug discovery and development. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the efficacy of these novel antagonists and guiding their clinical development.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
Validating the Non-Competitive Binding Mechanism of (+)-JJ-74-138 to the Androgen Receptor
A Comparative Guide for Researchers
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. While many existing therapies competitively inhibit the AR's ligand-binding domain (LBD), resistance often emerges. The novel compound, (+)-JJ-74-138, offers a promising alternative by acting as a non-competitive AR antagonist. This guide provides a comparative analysis of this compound and its validation as a non-competitive inhibitor, supported by experimental data and detailed protocols for researchers in drug development and cancer biology.
Comparative Analysis of AR Antagonists
The primary distinction between this compound and traditional antiandrogens like enzalutamide lies in their mechanism of AR inhibition. While enzalutamide directly competes with androgens for binding to the LBD, this compound binds to a different site on the receptor, altering its function without displacing the natural ligand.[1][2] This non-competitive mechanism allows this compound to overcome resistance mechanisms that involve the LBD.[3]
Quantitative Data Summary
The following table summarizes key experimental findings that differentiate the non-competitive action of this compound from the competitive inhibition of enzalutamide.
| Parameter | This compound | Enzalutamide | Experimental Context |
| Effect on DHT-Induced PSA Production | Reduces the maximal response (Vmax) of PSA production induced by DHT.[1] | Shifts the dose-response curve of DHT to the right, increasing the EC50. | C4-2, LN95, and 22Rv1 castration-resistant prostate cancer (CRPC) cells treated with varying concentrations of DHT.[1] |
| Competition with [³H]DHT Binding | Does not compete with the radiolabeled androgen for binding to the AR. | Effectively competes with [³H]DHT for AR binding. | Ligand binding competition assay in LN95 cells.[4] |
| Inhibition of AR Transcriptional Activity | Inhibits transcriptional activity of both full-length AR and AR splice variants (e.g., ARv7).[1] | Primarily inhibits full-length AR; less effective against LBD-lacking splice variants. | Studies in enzalutamide-resistant cell lines like LN95 and 22Rv1.[1][3] |
| Effect on AR Nuclear Localization | Reduces the level of unliganded AR in the nucleus.[1] | Blocks the nuclear translocation of ligand-bound AR. | Western blot analysis of nucleocytoplasmic fractions in CRPC cell lines.[5] |
| Binding to AR | Directly binds to the AR, demonstrated by Surface Plasmon Resonance (SPR).[1][3] | Binds to the ligand-binding domain of the AR. | Biophysical interaction analysis. |
| Inhibition of AR Binding to AREs | Inhibits the binding of the AR to androgen response elements (AREs) on DNA.[1][3] | Prevents AR from adopting an active conformation required for DNA binding. | Chromatin Immunoprecipitation (ChIP) assays. |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in validating the non-competitive binding of this compound.
Caption: Competitive vs. Non-Competitive AR Inhibition.
Caption: Workflow for non-competitive binding validation.
Caption: AR signaling and inhibitor action points.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Ligand Binding Competition Assay
Objective: To determine if this compound competes with the natural ligand (DHT) for binding to the AR LBD.
Protocol:
-
Culture LN95 cells in androgen-free media.
-
Incubate the cells with a constant concentration of radiolabeled DHT (e.g., 1 nmol/L [³H]DHT).
-
Add increasing concentrations of the test compounds: this compound, enzalutamide (positive control), and a non-binding compound (negative control).[4]
-
After incubation, lyse the cells and measure the amount of bound [³H]DHT using a scintillation counter.
-
A reduction in radioactivity with increasing concentrations of the test compound indicates competition.
PSA ELISA Assay
Objective: To assess the effect of this compound on the transcriptional activity of AR by measuring the expression of a downstream target protein, PSA.
Protocol:
-
Culture CRPC cells (C4-2, LN95, or 22Rv1) in androgen-free conditions.[1]
-
Treat the cells with a range of DHT concentrations in combination with either a fixed concentration of this compound (e.g., 10 µmol/L) or enzalutamide.[4]
-
After 48 hours, collect the cell culture media.[4]
-
Quantify the concentration of PSA in the media using a PSA ELISA kit.
-
Normalize the PSA concentration to the total number of cells to account for any effects on cell proliferation.[4]
-
Plot the PSA concentration against the DHT concentration to generate dose-response curves. A non-competitive inhibitor will lower the maximum response, while a competitive inhibitor will shift the curve to the right.
Surface Plasmon Resonance (SPR) Assay
Objective: To confirm a direct physical interaction between this compound and the AR protein.
Protocol:
-
Immobilize purified AR protein onto an SPR sensor chip.
-
Flow different concentrations of this compound over the sensor surface.
-
A change in the refractive index at the sensor surface, measured in response units (RU), indicates binding.
-
The association and dissociation kinetics can be measured to determine the binding affinity. This assay provides evidence that the compound directly interacts with the AR.[1][3]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound inhibits the binding of AR to the AREs of its target genes.
Protocol:
-
Treat cells with this compound and an androgen (e.g., R1881).
-
Cross-link protein-DNA complexes using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the AR-DNA complexes using an anti-AR antibody.
-
Reverse the cross-linking and purify the DNA.
-
Use quantitative PCR (qPCR) to amplify the promoter regions of AR target genes (containing AREs).
-
A reduction in the amount of precipitated DNA in this compound-treated cells compared to control indicates inhibition of AR binding to AREs.[1][3]
References
- 1. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: (+)-JJ-74-138 vs. EPI-001 in Androgen Receptor Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel androgen receptor (AR) antagonists, (+)-JJ-74-138 and EPI-001. Both compounds represent significant departures from traditional AR ligand-binding domain (LBD) inhibitors, offering potential solutions to combat resistance mechanisms in castration-resistant prostate cancer (CRPC). This document summarizes their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their characterization.
Executive Summary
This compound and EPI-001 are investigational AR antagonists that function through distinct, non-competitive mechanisms, targeting aspects of AR signaling beyond the LBD. EPI-001 covalently binds to the N-terminal domain (NTD) of the AR, disrupting crucial protein-protein interactions required for its transcriptional activity. In contrast, this compound acts as a non-competitive antagonist that reduces nuclear AR levels in the absence of androgens and inhibits AR binding to androgen response elements (AREs)[1]. A key differentiator is their activity in enzalutamide-resistant models, with this compound demonstrating efficacy in 22Rv1 cells, a line known to be resistant to EPI-001[1][2].
Data Presentation
The following tables summarize the quantitative data available for this compound and EPI-001 from preclinical studies. It is important to note that the data has been aggregated from different publications and experimental conditions may vary.
Table 1: In Vitro Efficacy - Inhibition of AR Activity and Cell Viability
| Parameter | This compound | EPI-001 | Cell Line | Conditions | Source |
| IC₅₀ (PSA Inhibition) | 1.16 µM | >25 µM | C4-2 | Androgen-deprived | [1][3] |
| 2.95 µM | Not Available | LN95 | Androgen-deprived | [1] | |
| 4.32 µM | Not Available | 22Rv1 | Androgen-deprived | [1] | |
| IC₅₀ (Cell Viability) | ~4 µM (at day 6) | >25 µM | 22Rv1 | Not specified | [1][3] |
| ~1.6 µM (at day 6) | Not Available | LN95 | Not specified | [1] | |
| IC₅₀ (AR NTD Transactivation) | Not Available | ~6 µM | LNCaP | Forskolin-induced | [4] |
| Binding Affinity (Kd) | 4.29 µM (to full-length AR) | Not Available | - | Surface Plasmon Resonance | [2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Dose & Route | Xenograft Model | Key Findings | Source |
| This compound | 10 mg/kg, i.p., daily | 22Rv1 (castrated mice) | Significant inhibition of tumor growth | [1] |
| EPI-001 | 50 mg/kg, i.v. | LNCaP (CRPC) | Inhibition of androgen-dependent tumor growth | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and EPI-001 disrupt AR signaling, but through different molecular interactions.
EPI-001 directly targets the N-terminal domain (NTD) of the AR. The NTD is intrinsically disordered and essential for the transcriptional activity of both full-length AR and AR splice variants (AR-Vs) that lack the LBD. EPI-001 forms a covalent bond with the NTD, which inhibits the recruitment of co-activators and prevents the N/C terminal interaction, thereby blocking AR-mediated gene transcription[4][5]. Additionally, at higher concentrations, EPI-001 can act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which can also contribute to the inhibition of AR expression and activity[6].
This compound is a non-competitive AR antagonist. Its mechanism is distinct from direct LBD competitors like enzalutamide. In the absence of androgens, this compound reduces the levels of AR in the nucleus[1]. It also inhibits the binding of the androgen-bound AR to androgen response elements (AREs) on the DNA[1]. This dual effect on both unliganded and liganded AR activity contributes to its ability to suppress both full-length AR and AR-V7-driven gene expression[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and EPI-001.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Prostate cancer cells (e.g., C4-2, LN95, 22Rv1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or EPI-001. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 4-6 days).
-
Reagent Addition: MTS or MTT reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined from dose-response curves.
Prostate-Specific Antigen (PSA) ELISA
-
Cell Culture and Treatment: Cells are cultured in androgen-deprived medium and then treated with the test compounds for a specified duration (e.g., 48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: A commercial PSA ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to a microplate pre-coated with an anti-PSA antibody.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution are added to induce a colorimetric reaction.
-
Data Acquisition: The absorbance is measured at 450 nm.
-
Analysis: A standard curve is generated to determine the concentration of PSA in the samples. PSA levels are often normalized to cell number.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using the cDNA, gene-specific primers (for AR, PSA, and AR-V7 target genes like UBE2C and CDC20), and a SYBR Green master mix.
-
Data Acquisition: The reaction is run on a real-time PCR system.
-
Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against AR.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating.
-
DNA Purification: The DNA is purified.
-
Analysis: The amount of specific DNA sequences (e.g., AREs in the PSA promoter) is quantified by qPCR.
Nuclear and Cytoplasmic Fractionation and Western Blot
-
Cell Lysis and Fractionation: Treated cells are lysed using a hypotonic buffer, and the cytoplasmic and nuclear fractions are separated by centrifugation.
-
Protein Quantification: The protein concentration in each fraction is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR and loading controls for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound and EPI-001 represent promising, mechanistically distinct approaches to targeting the androgen receptor in prostate cancer. EPI-001's covalent modification of the AR NTD provides a clear mechanism for inhibiting both full-length and splice variant AR activity. However, the emergence of resistance, as seen in the 22Rv1 cell line, highlights the need for alternative strategies. This compound, with its non-competitive mode of action and efficacy in EPI-001-resistant models, offers a valuable alternative therapeutic strategy. The preclinical data suggest that this compound may be particularly effective in tumors that have developed resistance to other AR-targeted therapies. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative strengths and weaknesses of these two novel AR antagonists and to guide their future clinical development.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. This compound is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor xenograft and metastasis experiments [bio-protocol.org]
- 4. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 5. XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model? | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
The Untapped Potential of (+)-JJ-74-138 in Prostate Cancer Chemotherapy: A Guide to Future Synergistic Strategies
A comprehensive review of the novel androgen receptor antagonist (+)-JJ-74-138 reveals a promising, yet unexplored, avenue for combination therapies in prostate cancer. While direct experimental data on its synergistic effects with conventional chemotherapy is currently unavailable in published literature, its unique mechanism of action as a non-competitive androgen receptor (AR) antagonist suggests a strong potential for future investigation. This guide provides a detailed overview of this compound, its established anti-cancer properties, and a framework for assessing its potential synergy with chemotherapeutic agents.
Introduction to this compound: A Novel Approach to AR Inhibition
This compound has been identified as a promising non-competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer growth.[1][2] Unlike existing AR antagonists that compete with androgens for binding to the ligand-binding domain (LBD), this compound is thought to bind to a different region of the AR.[1] This non-competitive mechanism allows it to inhibit the activity of both full-length AR and AR splice variants, such as AR-v7, which lack the LBD and are a common cause of resistance to standard anti-androgen therapies.[1]
The potential for synergy with other treatments, including chemotherapy, stems from this distinct mechanism.[1] By targeting the AR through a different pathway, this compound could complement the cytotoxic effects of chemotherapeutic drugs, potentially leading to enhanced tumor cell killing and overcoming resistance.
Efficacy of this compound as a Monotherapy
Studies have demonstrated the potent anti-cancer effects of this compound as a single agent in various prostate cancer cell lines, particularly those resistant to current treatments like enzalutamide.
Inhibition of Prostate Cancer Cell Proliferation
This compound has been shown to significantly inhibit the growth of AR-positive prostate cancer cells in a dose-dependent manner, while having minimal effect on AR-negative cells, highlighting its specificity.[1][2][3][4]
| Cell Line | Type | Treatment | Concentration (µM) | Inhibition of Cell Growth |
| LN95 | Enzalutamide-Resistant, AR-Positive | This compound | 1.6, 4, 10 | Marked and significant dose-dependent inhibition |
| 22Rv1 | Enzalutamide-Resistant, AR-Positive | This compound | 1.6, 4, 10 | Marked and significant dose-dependent inhibition |
| PC-3 | AR-Negative | This compound | 1.6, 4, 10 | No significant inhibition |
| DU145 | AR-Negative | This compound | 1.6, 4, 10 | No significant inhibition |
Reduction of Prostate-Specific Antigen (PSA) Levels
A key indicator of AR activity is the expression of prostate-specific antigen (PSA). This compound has been shown to effectively reduce PSA levels in castration-resistant prostate cancer (CRPC) cells.[1][4]
| Cell Line | Type | Treatment | Concentration (µM) | Effect on PSA Levels |
| LN95 | Enzalutamide-Resistant CRPC | This compound | 10 | More potent inhibition than (+)-JJ-450 |
| C4-2 | Enzalutamide-Responsive CRPC | This compound | Not specified | Inhibition of castration-resistant PSA expression |
| 22Rv1 | Enzalutamide-Resistant CRPC | This compound | Not specified | Inhibition of castration-resistant PSA expression |
Proposed Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by non-competitively inhibiting the androgen receptor. This leads to a cascade of downstream effects that ultimately suppress tumor growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.
Cell Proliferation Assay
This assay is used to determine the effect of a compound on cell growth over time.
-
Cell Seeding: Prostate cancer cells (e.g., LN95, 22Rv1, PC-3, DU145) are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 1.6, 4, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 6 days.
-
Cell Viability Measurement: Cell viability is assessed at different time points (e.g., day 0, 2, 4, 6) using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the day 0 reading to determine the relative cell growth. The results are typically plotted as a growth curve.
Prostate-Specific Antigen (PSA) ELISA
This assay quantifies the amount of PSA secreted by prostate cancer cells into the culture medium, serving as a biomarker for AR activity.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LN95, C4-2, 22Rv1) are cultured in androgen-free medium. The cells are then treated with this compound (e.g., 10 µM) or a vehicle control.
-
Conditioned Medium Collection: After a specified incubation period (e.g., 72 hours), the cell culture medium (conditioned medium) is collected.
-
ELISA Procedure: The concentration of PSA in the conditioned medium is determined using a commercially available PSA ELISA kit, following the manufacturer's instructions.
-
Normalization: The PSA concentration is normalized to the total protein concentration or cell number in the corresponding well to account for differences in cell density.
-
Data Analysis: The normalized PSA levels in the treated groups are compared to the control group to determine the extent of inhibition.
A Proposed Workflow for Investigating Synergy with Chemotherapy
To explore the potential synergistic effects of this compound with standard chemotherapeutic agents like docetaxel or paclitaxel, a structured experimental workflow is necessary.
Caption: Proposed workflow for synergy studies.
Future Directions and Conclusion
The unique non-competitive mechanism of action of this compound presents a compelling rationale for its investigation in combination with standard-of-care chemotherapies for prostate cancer. Its ability to inhibit both full-length and splice-variant AR suggests it could be particularly effective in resistant disease. Future studies should focus on in vitro and in vivo models to systematically evaluate the synergistic potential of this compound with agents like docetaxel and paclitaxel. Such research could pave the way for novel therapeutic strategies that improve outcomes for patients with advanced and resistant prostate cancer.
References
In Vivo Therapeutic Potential of (+)-JJ-74-138: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of (+)-JJ-74-138, a novel non-competitive androgen receptor (AR) antagonist, against current second-generation AR inhibitors for the treatment of castration-resistant prostate cancer (CRPC), particularly in enzalutamide-resistant contexts.
Executive Summary
This compound emerges as a promising therapeutic candidate for enzalutamide-resistant prostate cancer. Its unique non-competitive mechanism of action offers a potential advantage over existing competitive AR antagonists like enzalutamide, darolutamide, and apalutamide. In vivo studies have demonstrated its ability to inhibit tumor growth in the enzalutamide-resistant 22Rv1 xenograft model. While direct comparative efficacy data is limited, this guide synthesizes available preclinical in vivo data to facilitate an objective comparison and inform future research and development.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy of this compound and its key competitors in relevant prostate cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer
| Compound | Xenograft Model | Dosage and Administration | Efficacy | Key Findings |
| This compound | 22Rv1 (castrated mice) | 10 mg/kg | Significant inhibition of tumor growth and increased survival compared to vehicle and enzalutamide.[1] | Outperformed enzalutamide in this resistant model; no significant impact on body weight.[1] |
| Enzalutamide | 22Rv1 (castrated mice) | 10 mg/kg | No significant tumor growth inhibition compared to vehicle.[1] | Confirms the enzalutamide-resistant nature of the 22Rv1 xenograft model.[1] |
Table 2: In Vivo Efficacy of Second-Generation AR Antagonists in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosage and Administration | Efficacy (Tumor Growth Inhibition) | Reference |
| Enzalutamide | LNCaP (androgen-sensitive) | 10 mg/kg/day | Significant tumor growth inhibition | Varies by study |
| Darolutamide | KuCaP-1 (AR W742C mutant) | 100 mg/kg, twice-daily | Marked reduction in tumor growth (ΔT/ΔC = 26%) | - |
| Apalutamide | LNCaP/AR(cs) (castrate-resistant) | 30 mg/kg/day | >50% decrease in tumor volume in 65% of animals | - |
Note: Direct head-to-head in vivo studies comparing this compound with darolutamide and apalutamide in the 22Rv1 model are not yet available in the public domain. The data presented for the alternatives are from studies that may have different experimental conditions.
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
22Rv1 Xenograft Model for Efficacy Assessment of AR Antagonists
This protocol outlines the establishment and treatment of the 22Rv1 human prostate cancer xenograft model in mice to evaluate the in vivo efficacy of androgen receptor antagonists.
1. Cell Culture:
-
22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID) are used.
-
For castration-resistant models, mice undergo surgical castration prior to tumor cell inoculation.[2]
3. Tumor Inoculation:
-
22Rv1 cells are harvested and resuspended in a mixture of PBS and Matrigel (1:1 ratio).
-
Approximately 3 x 10^6 cells are subcutaneously injected into the flank of each mouse.[3]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[4]
5. Drug Administration:
-
This compound: Administered at the specified dose (e.g., 10 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) and schedule.[1]
-
Control Groups: Include a vehicle control group and a positive control group (e.g., enzalutamide).
-
The treatment duration is typically several weeks, or until tumors in the control group reach a humane endpoint.
6. Efficacy Evaluation:
-
Primary endpoints include tumor growth inhibition and changes in tumor volume over time.
-
Secondary endpoints may include survival analysis, body weight monitoring, and biomarker analysis (e.g., PSA levels) from blood samples.[5]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and competitive AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - PPD inhibition of the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (+)-JJ-74-138
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like (+)-JJ-74-138 are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this novel non-competitive androgen receptor antagonist, it is critical to adhere to established best practices for the disposal of potentially hazardous research chemicals. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
I. Hazard Characterization and Waste Segregation
Given that this compound is a novel compound with an incompletely characterized toxicological profile, it must be managed as a hazardous substance. The primary step is the careful segregation of all waste materials associated with its use.
-
Solid Waste: All materials that have come into direct contact with this compound, including personal protective equipment (gloves, lab coats), weighing papers, contaminated vials, pipette tips, and bench paper, should be disposed of as solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including residual amounts from experimental procedures, must be collected as liquid chemical waste. It is crucial to avoid mixing this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines to prevent unintended chemical reactions.[1][2]
II. Waste Containment and Labeling
Proper containment and labeling are essential for the safe storage and subsequent disposal of chemical waste.
-
Container Selection: Use only approved, chemically resistant hazardous waste containers for both solid and liquid waste.[3][4][5] Ensure that containers are in good condition, free from leaks, and have secure, tight-fitting lids.[3][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Labeling: All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
An indication of the hazards (e.g., "Toxic," "Caution: Research Chemical - Handle as Hazardous").[8]
-
The date when waste was first added to the container (accumulation start date).
-
For liquid waste mixtures, list all components and their approximate percentages.[6]
-
III. On-site Storage and Handling
Safe interim storage of hazardous waste within the laboratory is a critical component of the disposal process.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5][8] This area should be clearly marked with a "Hazardous Waste" sign.[5]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[3][5] The secondary container should be capable of holding 110% of the volume of the largest container it holds.[5]
-
Segregation of Incompatibles: Store containers of this compound waste away from incompatible chemicals to prevent accidental mixing and dangerous reactions.[3][9][10]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1][3][4] Do not overfill containers; leave adequate headspace to allow for expansion.
IV. Disposal Protocol
The final disposal of this compound must be conducted through your institution's certified hazardous waste program.
-
Contact EHS: Do not attempt to dispose of chemical waste through standard trash or down the sanitary sewer.[4][6][11] This is a violation of environmental regulations and poses a significant safety risk.
-
Schedule a Pickup: Once a waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[11][12]
-
Documentation: Complete any necessary waste pickup request forms, providing accurate information about the waste stream.[6]
-
Professional Disposal: The EHS department will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations by a licensed hazardous waste disposal vendor.[7]
Experimental Workflow & Disposal Pathway
The following diagram illustrates the logical flow from the use of this compound in an experimental setting to its final, proper disposal.
Caption: Disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
- 12. benchchem.com [benchchem.com]
Safe Handling and Disposal of (+)-JJ-74-138: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for the novel, non-competitive androgen receptor antagonist, (+)-JJ-74-138, is not publicly available. The following guidance is based on established safety protocols for handling potent, novel pharmaceutical compounds in a research setting.[1] Researchers must conduct a formal risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.[2][3]
As a novel and biologically active molecule, this compound should be treated as a potent compound with unknown toxicological properties.[1] Exposure can have serious health consequences, and appropriate containment and personal protective equipment (PPE) are crucial to minimize risk.[4]
Personal Protective Equipment (PPE) Recommendations
A thorough hazard assessment is required to select the appropriate PPE for any given task.[5] The minimum PPE for any work in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6] The following table outlines recommended PPE for specific activities involving this compound, progressing from lower to higher risk tasks.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| General Laboratory Operations (Buffer preparation, equipment setup) | - Safety glasses with side shields- Standard laboratory coat- Single pair of nitrile gloves | Minimum protection for a low-risk environment where incidental contact might occur.[6] |
| Solution Preparation & Dilution (Handling pre-dissolved compound) | - Chemical splash goggles- Chemical-resistant lab coat- Double nitrile gloves | Protects against splashes and spills of the compound in solution.[7][8] |
| Weighing & Dispensing Powder | - Full-face shield over chemical splash goggles- Disposable, solid-front gown with tight cuffs- Double chemical-resistant gloves (e.g., nitrile)- Respiratory protection (e.g., N95 respirator or PAPR, based on risk assessment) | High risk of aerosolization and inhalation of potent powders.[7][9] Full containment and respiratory protection are essential.[7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during the handling of this compound. All manipulations of the powdered compound or its concentrated solutions should occur within a certified chemical fume hood or other appropriate ventilated enclosure.[9]
Step 1: Preparation
-
Review all available safety information and conduct a task-specific risk assessment.[2]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare all necessary materials (vials, solvents, pipettes) and a designated, labeled hazardous waste container inside the fume hood.[10]
Step 2: Donning PPE
-
Put on the appropriate PPE as determined by the risk assessment (see table above).
-
Ensure gloves are pulled over the cuffs of the lab coat or gown.[11]
Step 3: Compound Handling
-
Weighing: If handling the solid form, weigh the compound in a disposable weigh boat within the fume hood. Use a dedicated spatula.
-
Solubilization: Add solvent to the vial containing the compound slowly to avoid splashing. Cap and vortex to dissolve.
Step 4: Post-Handling
-
Decontamination: Thoroughly clean all non-disposable equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.[4]
-
Waste Segregation: Immediately place all contaminated disposables (gloves, pipette tips, weigh boats) into the pre-labeled hazardous waste container.[10]
Step 5: Doffing PPE
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown/lab coat, face shield/goggles, inner gloves, and respirator (if used).
-
Wash hands thoroughly with soap and water after removing all PPE.
Caption: A workflow for the safe handling of potent compounds.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure safety and regulatory compliance.[2][10] Never mix hazardous waste with non-hazardous waste.[10]
Waste Segregation and Disposal Table
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Hazardous Solid Waste | Contaminated gloves, gowns, pipette tips, weigh boats, bench paper.[10] | Labeled, sealed, puncture-resistant container marked "Hazardous Chemical Waste".[7] | Collect in the designated container. When full, arrange for pickup by your institution's EHS department.[2] |
| Hazardous Liquid Waste | Unused solutions of this compound, solvent rinses from cleaning contaminated glassware. | Labeled, sealed, chemical-compatible container (e.g., glass or polyethylene) marked "Hazardous Liquid Waste".[7] | Collect aqueous and organic waste in separate, clearly labeled containers. Do not overfill. Arrange for EHS pickup.[12] |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | Labeled, puncture-proof sharps container. | Place sharps directly into the container immediately after use. Do not recap needles. Arrange for EHS pickup. |
| Non-Hazardous Waste | Uncontaminated packaging, paper towels from hand washing. | Regular trash receptacle. | Dispose of in the regular trash stream. Ensure no chemical or biological contamination is present.[10] |
digraph "Waste_Disposal_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", label="Waste Disposal Workflow for this compound", labelloc=t, fontsize=14, fontcolor="#202124"]; node [fontname="Arial", style="filled"];// Start node start [label="Generated Waste Item", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Decision nodes is_sharp [label="Is it a contaminated\nsharp?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_liquid [label="Is it contaminated\nliquid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is it a contaminated\nsolid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End nodes (containers) sharps_bin [label="Sharps Container", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; liquid_waste [label="Hazardous Liquid Waste", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solid_waste [label="Hazardous Solid Waste", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; regular_trash [label="Non-Hazardous Trash", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_sharp [color="#5F6368"]; is_sharp -> sharps_bin [label="Yes", color="#5F6368", fontcolor="#202124"]; is_sharp -> is_liquid [label="No", color="#5F6368", fontcolor="#202124"]; is_liquid -> liquid_waste [label="Yes", color="#5F6368", fontcolor="#202124"]; is_liquid -> is_solid [label="No", color="#5F6368", fontcolor="#202124"]; is_solid -> solid_waste [label="Yes", color="#5F6368", fontcolor="#202124"]; is_solid -> regular_trash [label="No", color="#5F6368", fontcolor="#202124"]; }
Caption: A decision tree for proper waste segregation.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
